Cobimetinib

Catalog No.
S548756
CAS No.
934660-93-2
M.F
C21H21F3IN3O2
M. Wt
531.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cobimetinib

CAS Number

934660-93-2

Product Name

Cobimetinib

IUPAC Name

[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone

Molecular Formula

C21H21F3IN3O2

Molecular Weight

531.3 g/mol

InChI

InChI=1S/C21H21F3IN3O2/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17/h4-7,9,17,26-27,30H,1-3,8,10-11H2/t17-/m0/s1

InChI Key

BSMCAPRUBJMWDF-KRWDZBQOSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

XL518; XL 518; XL-518; GDC0973; GDC 0973; GDC-0973; RG 7420; RG-7420; RG7420; cobimetinib; Cotellic.

Canonical SMILES

C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O

Isomeric SMILES

C1CCN[C@@H](C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O

The exact mass of the compound Cobimetinib is 530.06781 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Cobimetinib RAS RAF MEK ERK pathway

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pathway

Cobimetinib acts as a reversible inhibitor of MEK1 and MEK2, which are central components of the RAS/RAF/MEK/ERK signal transduction pathway [1]. This pathway regulates cell growth, proliferation, and survival, and its dysregulation is a common event in many cancers [2].

The following diagram illustrates the MAPK/ERK pathway and shows where this compound exerts its inhibitory effect.

G GF Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS (GTP-bound) RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., Myc) ERK->Transcription Translocates to Proliferation Cell Proliferation & Survival Transcription->Proliferation Nucleus Nucleus This compound This compound (MEK Inhibitor) This compound->MEK Inhibits

This compound inhibits the phosphorylation and activation of ERK, a key downstream effector. In BRAF V600E/K mutant melanoma, combining this compound with the BRAF inhibitor vemurafenib provides dual inhibition of the pathway, helping to overcome resistance to BRAF inhibitor monotherapy [1].

Experimental Protocols and Analytical Methods

For researchers, precise quantification of this compound in biological samples is crucial for pharmacokinetic studies and therapeutic drug monitoring.

Detailed UPLC-MS/MS Protocol for this compound Quantification in Plasma [3]

This validated method allows for the simultaneous determination of this compound and several other oral oncolytics.

  • Sample Preparation: A simple protein precipitation is performed. A 50 μL aliquot of EDTA plasma is mixed with a working solution of internal standards (stable isotope-labelled analogues). Proteins are then precipitated by adding 200 μL of acetonitrile, followed by vortex mixing and centrifugation. The supernatant is diluted with water and transferred for analysis [3].
  • Chromatography (UPLC):
    • Column: Waters CORTECS UPLC C18 (2.1 × 50 mm, 1.6 μm).
    • Mobile Phase: A) 0.1% formic acid in water; B) 0.1% formic acid in acetonitrile.
    • Gradient: Starts at 20% B, increases to 50% B over 5.0 min, then to 90% B by 6.0 min, before re-equilibration.
    • Flow Rate: 0.8 mL/min.
    • Injection Volume: 10 μL [3].
  • Mass Spectrometry (Tandem MS):
    • Ionization: Electrospray Ionization (ESI) in positive ion mode.
    • Detection: Multiple Reaction Monitoring (MRM).
    • MS Transitions: The specific mass transitions for this compound and its internal standard (13C6-cobimetinib) must be optimized on the instrument. The developed method had a quantification range for this compound of 6–1000 μg/L [3].
  • Validation Parameters: The method was validated for within-day and between-day accuracy (86.8–115.0% and 89.7–111.9%, respectively) and precision (within-day <10.4%, between-day <7.4%) [3].

Clinical Development and Tolerability Findings

Clinical trials have explored this compound both as a monotherapy and in combinations, revealing important insights into its efficacy and safety profile.

Regimen Clinical Context Key Efficacy Findings Key Tolerability Findings
This compound Monotherapy [4] Phase I in advanced solid tumors Durable responses in BRAF V600E mutant melanoma patients. MTD: 60 mg (21/7 schedule). Common AEs: diarrhea, rash, fatigue, edema, nausea.
This compound + Vemurafenib [1] Approved for BRAF-mutant melanoma Enhanced antitumor activity vs. either drug alone; counters BRAF-inhibitor resistance [1]. Known MAPKi toxicities; requires careful management [1].

References

Comprehensive Technical Guide to Cobimetinib Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Overview

Cobimetinib (GDC-0973, XL518) is a potent and selective oral inhibitor of MEK1/2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway. This cascade regulates crucial cellular processes including proliferation, differentiation, survival, and angiogenesis. Therapeutically, this compound is used in combination with vemurafenib for treating unresectable or metastatic melanoma with BRAF V600 mutations. Understanding its pharmacokinetic (PK) profile is essential for optimizing clinical use and managing drug interactions.

Absorption and Basic Pharmacokinetic Parameters

This compound demonstrates favorable oral absorption characteristics with predictable, dose-proportional kinetics.

Table 1: Key Pharmacokinetic Parameters of this compound
Parameter Value Notes / Conditions
Absolute Bioavailability (F) 46.2% Healthy subjects [1]
Fraction Absorbed (Fa) 88% (0.88) Estimated from mass balance study [2]
Time to Cmax (Tmax) 1-3 hours Post oral administration [3]
Dose Proportionality Linear Range 3.5-100 mg [4] [1]
Apparent Clearance (CL/F) 322 L/day Inter-individual variability: 58% [4]
Central Volume of Distribution (V2/F) 511 L Inter-individual variability: 49% [4]
Terminal Half-life (t1/2) ~2.2 days (50 hours) Supports once-daily dosing [4] [1]
Protein Binding 95% In vitro, concentration-independent [3]

The significant difference between the high fraction absorbed (Fa = 0.88) and the moderate absolute bioavailability (F = 0.46) indicates substantial first-pass metabolism. This was confirmed in a human mass balance study, which identified intestinal metabolism as a major contributor to this first-pass effect [2].

Distribution Characteristics

This compound has a large volume of distribution (511 L), indicating extensive tissue penetration beyond plasma. The drug is highly bound to plasma proteins (95%), which remains consistent across concentration ranges. The unbound fraction is therefore approximately 5%, which is pharmacologically relevant as only unbound drug can interact with its target. Population PK analyses demonstrated that body weight influences the volume of distribution, though the effect is not clinically significant enough to require dose adjustment [4].

Metabolism and Biotransformation Pathways

This compound undergoes extensive hepatic and intestinal metabolism, with CYP3A4 as the primary enzyme responsible for oxidative metabolism [2].

G This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Oxidation UGT2B7 UGT2B7 This compound->UGT2B7 Glucuronidation M16 M16 This compound->M16 Hydrolysis + Glycine Conjugation M12 M12 CYP3A4->M12 Other_Metabolites Other_Metabolites CYP3A4->Other_Metabolites Feces Feces M16->Feces Urine Urine M16->Urine M12->Feces Other_Metabolites->Feces

This compound metabolic pathway showing primary routes. The metabolic profile reveals M16 (glycine conjugate of hydrolyzed this compound) and unchanged this compound as the major circulating species in plasma, accounting for 18.3% and 20.5% of drug-related material, respectively. Other metabolites each represent less than 10% of circulating material [2]. In vitro phenotyping confirmed CYP3A4 as the predominant cytochrome P450 enzyme responsible for this compound oxidation, with additional contributions from UGT2B7-mediated glucuronidation [2] [3].

Excretion and Mass Balance

A human radiolabeled study provided complete characterization of this compound excretion pathways, with total radioactivity recovery of 94.3% (±1.6%) of the administered dose [2].

Table 2: Excretion and Mass Balance of [14C]this compound in Humans
Parameter Urine Feces Total
Total Radioactivity Recovery 17.8% (±2.5%) 76.5% (±2.3%) 94.3% (±1.6%)
Unchanged this compound 1.6% of dose 6.6% of dose 8.2% of dose
Metabolites 16.2% of dose 69.9% of dose 86.1% of dose
Primary Metabolite in Excreta M16 Multiple oxidative metabolites -

The data indicate that this compound is primarily eliminated via hepatic metabolism with biliary excretion, with renal clearance playing a minor role. This extensive metabolism is evidenced by the small percentage of unchanged drug recovered in excreta (8.2% total) compared to the extensive metabolite profile [2] [1].

Experimental Methodologies

Human Mass Balance Study Design

The definitive human ADME study followed a clinical trial protocol with specific methodological details.

G Subjects Subjects Dose Dose Subjects->Dose 6 healthy males Sample_Collection Sample_Collection Dose->Sample_Collection Single 20 mg (200 μCi) oral dose Analysis Analysis Sample_Collection->Analysis Plasma, urine, feces collected up to 408h Plasma Plasma Sample_Collection->Plasma Urine Urine Sample_Collection->Urine Feces Feces Sample_Collection->Feces Results Results Analysis->Results LC-MS/MS, radiochemical detection Plasma->Analysis Urine->Analysis Feces->Analysis

Experimental workflow for human mass balance study.

  • Subjects: Six healthy male volunteers [2] [1]
  • Dose: Single oral dose of 20 mg this compound containing 200 μCi of [14C]this compound, with radiolabel evenly distributed in the fluoro-iodoaniline ring [1]
  • Sample Collection: Serial blood samples collected up to 408 hours post-dose, with complete urine and feces collection [2]
  • Analytical Methods: Total this compound concentrations measured using LC-MS/MS; metabolite profiling performed using radiochemical detection; protein binding assessed using rapid equilibrium dialysis [3] [1]
  • Safety Monitoring: Subjects confined initially with outpatient follow-up for 25 days [3]
In Vitro Metabolism Phenotyping
  • Systems Used: Human liver microsomes, recombinant CYP enzymes, human hepatocytes [2]
  • Chemical Inhibitors: Selective CYP3A4 inhibitor (CYP3cide) and broad CYP inhibitor (1-aminobenzotriazole) used to confirm enzymatic contributions [1]
  • Analytical Methods: LC-MS/MS for metabolite identification and quantification [2]

Special Populations and Dosing Implications

Hepatic Impairment

A dedicated study evaluated this compound pharmacokinetics in subjects with hepatic impairment classified by Child-Pugh criteria [3]:

  • Mild and Moderate Impairment: No clinically significant changes in total this compound exposure
  • Severe Impairment: 30% lower total AUC0-∞ but approximately 2-fold higher unbound AUC0-∞, attributed to reduced plasma protein binding in these patients
  • Dosing Recommendation: No dose adjustment required for any degree of hepatic impairment
Other Populations

Population PK analysis across 487 patients with solid tumors found no clinically significant effects on this compound exposure based on age, sex, renal function, race, cancer type, or co-administration with vemurafenib [4]. While age and body weight showed statistical significance in the model, the impact on steady-state exposure was limited (<25% change), supporting a fixed dose without need for individualization.

Clinical Implications and Conclusion

The extensive metabolism and significant intestinal first-pass effect of this compound have important clinical implications. The major role of CYP3A4 in this compound metabolism suggests potential drug-drug interactions with strong CYP3A4 inducers or inhibitors, though formal clinical recommendations require reference to current prescribing information. The lack of need for dose adjustments in hepatic impairment or other patient subgroups simplifies clinical use. The understanding of this compound's ADME properties, particularly the significant intestinal metabolism, provides a scientific basis for its clinical pharmacology and informs appropriate use in combination therapy for metastatic melanoma.

References

Key Preclinical Findings on Cobimetinib in BRAF Mutant Models

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes core findings from recent studies that utilized cobimetinib in BRAF mutant cellular models.

Cell Line / Model BRAF Status Combination Agent(s) Key Findings & Mechanisms Experimental Evidence
WM9 & Hs294T Melanoma Cells (Resistant lines) [1] [2] V600E mutation [1] [2] Vemurafenib (BRAF inhibitor) Resistant cells showed >1000x higher IC50 vs. control [2]. Exhibited a more invasive phenotype: ↑ migration/invasion, ↑ focal adhesions, ↑ invadopodia, ↑ protease secretion, and actin cytoskeleton rearrangement [1]. Cell viability (XTT), scratch wound assay, Western blot, confocal microscopy, gelatin zymography [1] [2].
HT29 Colon Cancer Cells [3] V600E mutation [3] None (MCL-1 study) This compound suppressed MCL-1 (anti-apoptotic protein) expression/phosphorylation and induced BIM (pro-apoptotic protein). MCL-1 knockdown enhanced this compound-induced apoptosis in vitro and in vivo [3]. Western blot, siRNA knockdown, apoptosis assays, xenograft studies [3].
HT29 & WiDr Colon Cancer Cells [3] V600E mutation [3] A-1210477 (MCL-1 inhibitor) The combination synergistically enhanced apoptosis. Mechanism involved disruption of MCL-1 interaction with pro-apoptotic BAK and BIM [3]. Immunoprecipitation, apoptosis assays with pharmacological inhibitor [3].
RKO Colon Cancer Cells (Isogenic) [3] V600E vs. WT None Confirmed that the BRAF V600E mutation itself upregulates MCL-1 in a gene-dose-dependent manner via the MEK/ERK pathway [3]. Ectopic BRAF V600E expression, ERK siRNA, Western blot [3].
BRAF V600E Colorectal Cancer (Computational Model) [4] V600E mutation GDC-0994 (ERK inhibitor) A computational model predicted that combining an ERK inhibitor with this compound and vemurafenib could lead to more effective suppression of the MAPK pathway and tumor growth in BRAF V600E CRC [4]. Model calibrated with in vitro and in vivo xenograft data; simulated tumor responses [4].

Mechanism of Action & Signaling Pathway

This compound is a potent and selective allosteric inhibitor of MEK1/2 (mitogen-activated protein kinase kinase), a key component in the MAPK signaling pathway [5]. This pathway is frequently dysregulated in cancer.

The diagram below illustrates the canonical MAPK/ERK pathway and the site of this compound's action, which ultimately leads to the suppression of pro-survival and proliferative signals. The blue arrow indicates this compound's inhibitory action.

braf_pathway RTK Receptor Tyrosine Kinase (EGFR, etc.) RAS RAS (GTP-bound) RTK->RAS Activates RAF RAF (e.g., BRAF V600E) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus Cell Proliferation & Survival ERK->Nucleus Promotes Feedback Negative Feedback (e.g., DUSP, SPRY) ERK->Feedback Feedback->RTK Inhibits This compound This compound This compound->MEK Inhibits

Core Experimental Protocols

The studies referenced employed standard, robust molecular and cellular biology techniques. Here are the methodologies for key experiments cited in the tables above.

Acquisition of Resistant Cell Lines
  • Procedure: Naïve melanoma cell lines (e.g., WM9, Hs294T) with the BRAF V600E mutation are continuously exposed to increasing concentrations of both vemurafenib (BRAFi) and this compound (MEKi) over several months [1] [2].
  • Culture Conditions: Cells are maintained in a medium containing a constant concentration of both inhibitors (e.g., 0.4 µM each). Control cells are treated with the vehicle solvent (DMSO) only [1] [2].
  • Authentication: Resistant lines should be authenticated using methods like Short Tandem Repeat (STR) profiling and regularly tested for mycoplasma contamination [1].
Cell Viability and Proliferation Assay (XTT)
  • Purpose: To determine the half-maximal inhibitory concentration (IC50) of drugs and assess cell proliferation rates [2].
  • Procedure:
    • Seed cells (e.g., 5,000 per well) in a 96-well plate.
    • After 24 hours, expose cells to a range of drug concentrations.
    • After the incubation period (e.g., 48 hours), add the XTT reagent mixture.
    • Incubate for 3 hours at 37°C and measure the absorbance at 450 nm.
    • Calculate IC50 values using appropriate software (e.g., GraphPad Prism) [2].
Analysis of Migration and Invasion (Scratch Wound Assay)
  • Purpose: To evaluate the migratory and invasive capacity of cells [1].
  • Procedure:
    • Seed cells densely into 96-well plates coated with a basement membrane matrix (e.g., Matrigel).
    • After 24 hours, create a uniform "scratch" in the cell monolayer using a specialized tool (e.g., WoundMaker).
    • For invasion assays, cover the scratch with another layer of Matrigel to create a 3D barrier.
    • Use live-cell imaging (e.g., IncuCyte system) to take phase-contrast images every 2 hours.
    • Analyze the rate of wound closure with dedicated software modules [1].
Western Blotting Analysis
  • Purpose: To detect and quantify specific proteins and their activation states (phosphorylation) in cell lysates [1] [3].
  • Procedure:
    • Lyse cells in a buffer containing protease and phosphatase inhibitors.
    • Separate proteins by molecular weight using SDS-PAGE gel electrophoresis.
    • Transfer proteins from the gel to a nitrocellulose membrane.
    • Incubate the membrane with primary antibodies (e.g., against pERK, RUNX2, MCL-1, BIM, vinculin) and then with horseradish peroxidase (HRP)-conjugated secondary antibodies.
    • Develop blots using enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imager [1] [3].

Research Implications & Future Directions

The preclinical data highlights several key concepts:

  • Overcoming Resistance: The emergence of resistance to BRAF/MEK inhibitor combinations remains a major clinical hurdle. The studies point to anti-apoptotic proteins like MCL-1 and cytoskeleton remodeling as key resistance mechanisms, suggesting these are viable targets for new combination therapies [1] [3].
  • Tumor Type Specificity: Responses to targeted therapies can vary significantly between cancer types (e.g., melanoma vs. colorectal cancer), often due to differences in feedback mechanisms and pathway redundancies, such as EGFR signaling in colorectal cancer [4].
  • Novel Combinations: Preclinical evidence supports exploring this compound in combination with ERK inhibitors or MCL-1 inhibitors to achieve deeper and more sustained pathway suppression and to overcome inherent or acquired resistance [3] [4].

References

Cobimetinib gene expression effects RNA seq analysis

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Effects on Gene Expression

Cobimetinib is a potent and selective inhibitor of MEK1 and MEK2 kinases, which are core components of the MAPK signaling pathway (also known as the RAS/RAF/MEK/ERK pathway) [1]. This pathway is frequently mutated in cancers, leading to uncontrolled cell proliferation and survival.

The diagram below illustrates how this compound targets this pathway and the subsequent cascading effects on gene expression.

G cluster_genes Key Gene Expression Changes GF Growth Factor Signal RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS (e.g., KRAS) RTK->RAS RAF RAF (e.g., BRAF V600E) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TFs Transcription Factors (e.g., MYC, E2F1) ERK->TFs Prolif Cell Proliferation & Survival Genes TFs->Prolif This compound This compound This compound->MEK Inhibits Downstream_Effects This compound-Mediated Gene Expression Changes Downregulated Downregulated GenesCCND1 (Cyclin D1)E2F1CDC25CCCNE2 (Cyclin E2)MYCPCNA Upregulated Upregulated GenesPRKCAPI3K pathway genesRTK pathway genesPKC pathway genes

This compound inhibits MEK1/2 in the MAPK pathway, leading to specific gene expression changes.

The primary consequence of MEK inhibition is the suppression of a pro-growth genetic program. Research has identified specific genes affected by this compound treatment [2]:

Gene Symbol Gene Name Expression Change Proposed Functional Role in Cancer
CCND1 Cyclin D1 Down Promotes G1/S cell cycle progression
E2F1 E2F Transcription Factor 1 Down Master regulator of DNA synthesis and cell cycle
CDC25C Cell Division Cycle 25C Down Controls G2/M phase transition
CCNE2 Cyclin E2 Down Regulates G1/S transition and DNA replication
MYC MYC Proto-Oncogene Down Coordinates multiple proliferation programs
PCNA Proliferating Cell Nuclear Antigen Down Essential for DNA replication and repair
PRKCA Protein Kinase C Alpha Up Part of a potential compensatory survival pathway

Experimental Findings from RNA-Seq Analysis

A 2018 study used RNA sequencing to analyze the transcriptomic response to this compound in HCT116 colorectal cancer cells [2]. The experimental workflow and key findings are summarized below.

G Start HCT116 Colorectal Cancer Cells Treatment Treatment with This compound Start->Treatment PhenotypicAssays Phenotypic Assays Treatment->PhenotypicAssays RNA_Seq RNA Sequencing (Transcriptome Analysis) Treatment->RNA_Seq Assay1 MTT Assay (Cell Viability) Assay2 Colony Formation Assay Assay3 Flow Cytometry (Cell Cycle & Apoptosis) BioinfoAnalysis Bioinformatic Analysis RNA_Seq->BioinfoAnalysis DEGs Differentially Expressed Genes (DEGs) Identified BioinfoAnalysis->DEGs Validation Comparison with Clinical Datasets (GEO) DEGs->Validation Findings Key Findings & Mechanistic Insights Validation->Findings

RNA-seq experimental workflow for analyzing this compound's effects in colorectal cancer cells.

The study confirmed that this compound induced G1 phase cell cycle arrest and apoptosis (programmed cell death) in the cancer cells [2]. The RNA-seq analysis provided a comprehensive, unbiased look at the gene expression changes underlying these phenotypic effects.

  • Differentially Expressed Genes (DEGs): The analysis identified 3,495 DEGs in this compound-treated HCT116 cells compared to untreated controls. Of these, 2,089 genes were upregulated, and 1,406 were downregulated [2].
  • Functional Enrichment: Pathway analysis revealed that these DEGs were significantly enriched in critical biological processes, including cell cycle regulation, DNA replication, and DNA damage repair [2].
  • Clinical Relevance: The study compared the this compound-induced DEGs with gene expression data from human colorectal cancer tissues versus normal tissues. They found that this compound effectively downregulated many genes that are highly expressed in actual tumors (like CCND1 and MYC) and upregulated some genes that are typically low in tumors (like PRKCA) [2]. This pattern suggests this compound can reverse some of the core gene expression signatures of cancer.
  • Combinatorial Potential: The RNA-seq data also revealed a crucial finding for combination therapy: this compound treatment led to the upregulation of the PKC and PI3K signaling pathways. The study showed that simultaneously inhibiting these pathways along with MEK increased this compound's cancer-killing effect [2]. Furthermore, this compound was found to decrease TYMS (Thymidylate Synthetase) expression, which could help overcome resistance to the common chemotherapy drug 5-Fluorouracil (5-FU) [2].

Methodological Considerations for RNA-Seq

When interpreting or designing an RNA-seq study, key methodological steps and potential biases must be considered [3] [4].

Step Key Considerations Potential Pitfalls
Experimental Design Minimizing batch effects; having adequate biological replicates. Uncontrolled variables leading to false positives.

References

Molecular Mechanisms of Cell Cycle Arrest and Apoptosis

Author: Smolecule Technical Support Team. Date: February 2026

Cobimetinib inhibits the MEK/ERK pathway, leading to coordinated downregulation of cell cycle promoters and modulation of anti-apoptotic proteins. The table below summarizes the key molecular mechanisms and their functional outcomes.

Mechanism Functional Outcome Key Genes/Proteins Involved Relevant Cancer Type
Inhibition of MEK/ERK signaling Suppression of cell proliferation [1] [2] MEK, ERK Multiple (CRC, HCC, etc.)
Induction of G1 Phase Cell Cycle Arrest Halting of cell cycle progression [1] CCND1 (Cyclin D1), E2F1, CCNE2, CDC25C, MYC, PCNA Colorectal Cancer (HCT116 cells)
Promotion of Apoptosis Activation of programmed cell death [1] [3] MCL-1 (downregulated), BIM (upregulated) Colorectal Cancer
Suppression of MCL-1 Overcomes apoptosis resistance; enhances cell death [3] MCL-1, BIM, BAK BRAF V600E Colorectal Cancer
Inhibition of Angiogenesis Suppression of tumor vascularization [2] VEGFR, PDGF-R Hepatocellular Carcinoma

Beyond the direct inhibition of proliferation, the specific mechanisms are as follows:

  • Cell Cycle Arrest: In HCT116 colorectal cancer cells, this compound induces G1 phase arrest by significantly downregulating crucial cell cycle regulators such as CCND1 (Cyclin D1), E2F1, CCNE2, CDC25C, MYC, and PCNA [1]. These genes are vital for DNA replication and G1/S phase transition.
  • Apoptosis Induction: this compound triggers apoptosis by modulating the balance of pro- and anti-apoptotic proteins. A key mechanism involves the suppression of the anti-apoptotic protein MCL-1, which is often upregulated by oncogenic BRAF V600E to confer apoptosis resistance [3]. This compound treatment suppresses MCL-1 expression and phosphorylation, while also upregulating the pro-apoptotic protein BIM. The knockdown of MCL-1 significantly enhances this compound-induced apoptosis [3].

Experimental Protocols for Key Assays

The following are detailed methodologies from key studies that elucidated these mechanisms, providing a reference for experimental design.

  • Cell Viability (MTT) Assay [1] [2]

    • Purpose: To determine the inhibitory effect of this compound on cell viability.
    • Procedure: Seed cells (e.g., HCT116) in 96-well plates. After 24 hours, treat with a gradient of this compound concentrations. Following incubation (e.g., 72 hours), add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. After several hours, dissolve the resulting formazan crystals with a solvent (e.g., DMSO). Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. Cell viability is calculated as a percentage relative to the control group.
  • Cell Cycle Analysis by Flow Cytometry [1]

    • Purpose: To analyze the distribution of cells in different phases of the cell cycle.
    • Procedure: Harvest this compound-treated and control cells. Fix the cells in cold ethanol (e.g., 70%) for several hours or overnight. After fixation, wash the cells and treat with RNase A. Then, stain the cellular DNA with propidium iodide (PI). Analyze the stained cells using a flow cytometer. The DNA content histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
  • Apoptosis Analysis by Flow Cytometry [1]

    • Purpose: To detect and quantify apoptotic cells.
    • Procedure: Harvest this compound-treated and control cells. Wash the cells and resuspend them in a binding buffer. Stain the cells with Annexin V-FITC and propidium iodide (PI) for a short period in the dark. Analyze the cells by flow cytometry. This allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
  • Western Blotting [1] [3]

    • Purpose: To detect changes in protein expression and phosphorylation.
    • Procedure: Lyse cells from treatment and control groups to extract total protein. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose). Block the membrane with a blocking buffer (e.g., 5% non-fat milk). Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, MCL-1, BIM, CCND1, β-actin as a loading control) overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using a chemiluminescence substrate and imaging system.
  • RNA Sequencing (RNA-seq) and Analysis [1]

    • Purpose: To identify genome-wide changes in gene expression in response to this compound treatment.
    • Procedure: Extract high-quality total RNA from treated and untreated HCT116 cells. Prepare cDNA libraries from the RNA. Sequence the libraries on an appropriate platform (e.g., Illumina). Map the resulting sequencing reads to a reference genome (e.g., human GRCh38). Identify Differentially Expressed Genes (DEGs) using bioinformatics software (e.g., DESeq2, edgeR) with defined thresholds (e.g., fold change > 2 and adjusted p-value < 0.05). Perform pathway enrichment analysis (e.g., GO, KEGG) on the DEGs to identify affected biological processes.

Signaling Pathways and Experimental Workflow

The diagram below illustrates the core signaling pathway targeted by this compound and the downstream effects on the cell cycle and apoptosis.

G BRAF_Mutant BRAF V600E Mutation MEK MEK BRAF_Mutant->MEK Activates ERK ERK MEK->ERK Phosphorylates MEK->ERK Inhibition CellCyclePromoters Cell Cycle Promoters (CCND1, E2F1, CCNE2, MYC) ERK->CellCyclePromoters Transactivates ERK->CellCyclePromoters Downregulation MCL1 Anti-apoptotic MCL-1 ERK->MCL1 Stabilizes ERK->MCL1 Destabilization BIM Pro-apoptotic BIM ERK->BIM Suppresses ERK->BIM Derepression This compound This compound (MEK Inhibitor) This compound->MEK Inhibits G1_Arrest G1 Cell Cycle Arrest CellCyclePromoters->G1_Arrest Apoptosis Apoptosis MCL1->Apoptosis BIM->Apoptosis

Mechanism of this compound-induced cell cycle arrest and apoptosis.

The following diagram outlines a typical experimental workflow for investigating this compound's mechanisms of action in vitro.

G CellCulture Cell Culture & This compound Treatment Viability Viability Assay (MTT) CellCulture->Viability Cycle Cell Cycle Analysis (Flow Cytometry / PI) CellCulture->Cycle Death Apoptosis Assay (Flow Cytometry / Annexin V-PI) CellCulture->Death RNA RNA Sequencing (Transcriptome) CellCulture->RNA Protein Protein Analysis (Western Blot) CellCulture->Protein Data Data Integration & Pathway Analysis Viability->Data Cycle->Data Death->Data RNA->Data Protein->Data

Experimental workflow for analyzing this compound mechanisms.

Research Implications and Future Directions

The elucidation of this compound's mechanisms provides a strong rationale for its use in combination therapies. Research shows that this compound can enhance the efficacy of 5-fluorouracil (5-FU) in colorectal cancer by decreasing TYMS (thymidylate synthetase) expression, a key mechanism of 5-FU resistance [1]. Furthermore, in BRAF V600E colorectal cancer, combining this compound with MCL-1 inhibitors (e.g., A-1210477) disrupts apoptosis resistance and synergistically induces cell death [3]. In hepatocellular carcinoma, this compound shows synergy with sorafenib by targeting both tumor cells and angiogenesis [2].

However, a phase Ib clinical trial indicated that combining this compound with an ERK inhibitor (GDC-0994) led to overlapping and cumulative toxicities that were difficult to manage, despite preclinical promise [4]. This highlights the critical challenge of translating potent mechanistic combinations into tolerable and effective clinical regimens.

References

Cobimetinib's Mechanism and Impact on DNA Replication

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core action of cobimetinib and its downstream consequences on genes regulating DNA replication, based on a 2018 study in Cell Physiology and Biochemistry [1].

Aspect Description
Primary Mechanism MEK inhibitor; blocks the MEK1/2 protein in the MAPK/ERK signaling pathway [1].
Key Finding RNA-seq analysis showed significant enrichment of differentially expressed genes (DEGs) in pathways including "cell cycle," "DNA replication," and "DNA damage repair" [1].
Downregulated Genes This compound treatment downregulated key promoters of DNA replication, including CCND1, E2F1, CDC25C, CCNE2, MYC, and PCNA [1].
Overall Effect Induces G1 phase cell cycle arrest in HCT116 colorectal cancer cells, thereby inhibiting DNA replication and subsequent cell proliferation [1].

The following diagram illustrates the proposed pathway through which this compound leads to the suppression of DNA replication, based on the findings from the study [1].

This compound This compound MEK MEK This compound->MEK Inhibits ERK ERK MEK->ERK Inhibits Phosphorylation GeneExpression Altered Gene Expression ERK->GeneExpression CellCycleArrest G1 Phase Cell Cycle Arrest GeneExpression->CellCycleArrest e.g., ↓CCND1, ↓E2F1 DNAReplication Inhibition of DNA Replication CellCycleArrest->DNAReplication

Simplified pathway of this compound's effect on DNA replication.

Detailed Experimental Protocol from Key Study

The foundational data comes from a 2018 study using HCT116 colorectal cancer cells. Here is a summary of their methodology [1]:

  • Cell Line & Treatment: The study used the HCT116 human colorectal carcinoma cell line. Cells were treated with this compound, and various assays were performed to assess cell viability, cycle, and apoptosis.
  • Key Assays:
    • MTT Assay: Used to evaluate cell viability and proliferation after this compound treatment.
    • Colony Formation Assay: Measured the long-term proliferative capacity and clonogenicity of cells post-treatment.
    • Flow Cytometry: Employed to analyze cell cycle distribution (propidium iodide staining) and apoptosis (Annexin V staining).
  • Molecular Analysis:
    • RNA Sequencing (RNA-seq): This was the key technique for identifying 3,495 differentially expressed genes (DEGs) between treated and untreated cells.
    • Pathway Enrichment Analysis: The DEGs were analyzed using bioinformatics tools to find enrichment in specific biological pathways like "DNA replication" and "cell cycle."
    • qRT-PCR & Western Blotting: Used to validate the expression changes of specific genes (e.g., CCND1, E2F1, MYC) and proteins identified in the RNA-seq data.

Beyond DNA Replication: Broader Mechanistic Insights

While the direct study on this compound and DNA replication is from 2018, recent research on MEK inhibitors provides a deeper mechanistic understanding. A 2024 study published in Signal Transduction and Targeted Therapy investigated the MEK inhibitor trametinib in CAR-T cells. It found that MEK inhibition downregulates the transcription factors c-Fos and JunB, which form the AP-1 complex [2]. This downregulation led to a transcriptional reprogramming that reduced T cell exhaustion and differentiation [2]. Although this finding is in a different context, the MAPK/c-Fos/JunB axis represents a refined, transcription-level mechanism that could also underpin the gene expression changes observed in the earlier cancer cell study [1].

References

Cobimetinib protein binding and half-life

Author: Smolecule Technical Support Team. Date: February 2026

Cobimetinib Pharmacokinetic Profile

Parameter Summary of Data
Protein Binding 95% bound to plasma proteins [1].
Elimination Half-Life Mean of 44 hours [1].
Bioavailability 46.2% absolute oral bioavailability [2].
Routes of Excretion Feces (76-77%), Urine (17.9-18%) [1].
Primary Metabolic Pathways Oxidation (mostly via CYP3A4) and glucuronidation (via UGT2B7) [1] [2].

Metabolism and Excretion

A human radiolabeled study provided a definitive account of the drug's disposition [2]. The diagram below illustrates the experimental workflow and key findings from this study.

f Start Human ADME Study (6 healthy males) A Single 20 mg oral dose of [14C]this compound Start->A B Collect serial plasma, urine, and feces samples (up to 408 hours) A->B C Quantify total radioactivity and metabolite profiles B->C D Key Findings C->D F1 Recovery: 94.3% of dose Feces: 76.5% Urine: 17.8% D->F1 F2 Absorption: 88% D->F2 F3 Major Pathways: CYP3A4 Oxidation UGT2B7 Glucuronidation D->F3

The study also used Physiologically Based Pharmacokinetic (PBPK) modeling to determine that intestinal metabolism contributes significantly to the drug's first-pass effect [2].

Experimental Protocols for Key Findings

Human Mass Balance and Metabolism Study [2]
  • Objective: To definitively characterize the absorption, metabolism, and excretion of this compound in humans.
  • Design: A single-center, open-label study where six healthy male subjects received a single 20 mg oral dose of [14C]this compound.
  • Methodology:
    • Sample Collection: Serial blood, plasma, urine, and feces samples were collected for up to 17 days post-dose.
    • Analysis: Total radioactivity was measured in all samples. Metabolite identification and profiling were performed in plasma, urine, and feces using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and radiometric detection.
  • Key Measurements: Cumulative recovery of radioactivity in excreta, pharmacokinetic parameters for total radioactivity and parent drug, and identification of metabolite structures and abundances.
In Vitro and In Vivo Transporter Studies [3]
  • Objective: To determine if this compound is a substrate for the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (Bcrp), which limit brain penetration.
  • In Vitro Methodology:
    • Cell Models: Used Madin-Darby canine kidney (MDCKII) cells transfected with human MDR1 (P-gp) or mouse Bcrp1.
    • Assay: Measured the directional transport (basolateral-to-apical vs. apical-to-basolateral) of this compound across cell monolayers. The involvement of transporters was confirmed using specific inhibitors (e.g., elacridar for P-gp).
  • In Vivo Methodology:
    • Animal Models: Used wild-type, Mdr1a/b(-/-) (P-gp knockout), Bcrp1(-/-), and triple-knockout mice.
    • Procedure: Administered this compound orally or intravenously. Collected plasma and brain tissue at designated time points to measure drug concentrations and calculate the brain-to-plasma ratio (Kp).
    • Pharmacodynamic Assessment: Measured the inhibition of phosphorylated ERK (pERK) in brain tissue as a marker of MEK target engagement.

Implications of Pharmacokinetic Properties

  • Half-life and Dosing: The 44-hour half-life supports the standard regimen of 21 days on/7 days off, allowing sustained target inhibition while managing toxicity [1] [4].
  • Transporter Effects: As a P-gp substrate, this compound has limited brain penetration, which may reduce efficacy against brain metastases but could also lower the risk of CNS-related adverse effects [3].
  • Drug-Drug Interactions: As a substrate for CYP3A4, co-administration with strong or moderate CYP3A4 inhibitors or inducers will significantly alter this compound exposure, necessitating dosage adjustments [5].

References

Clinical Efficacy of Cobimetinib in Histiocytic Neoplasms

Author: Smolecule Technical Support Team. Date: February 2026

Study / Report Type Patient Population Overall Response Rate (ORR) Key Findings
Phase II Trial (NCT02649972) [1] [2] Adults with various HN (ECD, LCH, RDD); mixed mutation status 89% (16/18 patients) per PET criteria [1] Durable responses; 100% of responses were ongoing at 1 year; efficacy across diverse MAPK mutations (BRAF, MEK, RAS, ARAF) [1]
Phase II Trial (NCT02649972) - FDA Submission [2] [3] 26 adults with HN; 20 with BRAF V600E wild-type 83.3% (20/24 pts) per PET criteria; 78.9% in BRAF wild-type [2] Led to FDA approval (2022); median Duration of Response was 31.1 months [2] [3]
Retrospective Cohort Study [4] 20 ECD patients outside clinical trial 80% (16/20 patients) ORR was significantly higher in patients with MAPK-ERK pathway mutations (93.3%) vs. unmutated (40%) [4]

Cobimetinib's mechanism and clinical application are best understood in the context of the MAPK signaling pathway, as illustrated below.

G GF Growth Factor Receptor RAS RAS (KRAS, NRAS) GF->RAS Activates RAF RAF (BRAF, ARAF, RAF1) RAS->RAF Activates MEK MEK 1/2 RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Transcription Gene Transcription (Cell Proliferation, Survival) Nucleus->Transcription Drives This compound This compound This compound->MEK Inhibits Mutations Somatic Mutations Activate Pathway Mutations->RAS

Figure 1: this compound inhibits the MAPK pathway in histiocytic neoplasms. Somatic mutations constitutively activate this pathway, driving uncontrolled cell proliferation and survival. This compound directly targets MEK1/2, blocking downstream ERK signaling and transcription of growth-related genes [1] [5] [6].

Molecular Mechanism of Action

This compound is a selective allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase), which are central components of the RAS-RAF-MEK-ERK (MAPK) pathway [1] [2].

  • Pathway Dysregulation in Histiocytosis: Histiocytic neoplasms are clonal hematopoietic disorders characterized by recurrent somatic mutations that constitutively activate the MAPK pathway. While about 50% of cases involve the BRAF V600E mutation, the other half harbor a diverse range of alterations in other pathway genes, including ARAF, RAF1, MEK1, MEK2, NRAS, and KRAS [1] [5].
  • Key Mechanistic Insight: Research has confirmed that this diverse set of mutations all converge to cause ERK dependence, making MEK—the direct activator of ERK—a rational therapeutic target for all patients, regardless of their specific mutation [1].

Key Experimental Protocols and Evidence

The efficacy of this compound was established through a combination of clinical trials and supporting preclinical evidence.

Clinical Trial Protocol (Pivotal Phase II Study)

The key trial was an open-label, single-arm, Phase II study (NCT02649972) [1] [2].

  • Patient Population: Adults with histologically confirmed histiocytic neoplasms (ECD, LCH, RDD, etc.) with multisystem, recurrent, or refractory disease. Patients with any tumor genotype were eligible, including those with BRAF V600E mutations who were intolerant to or could not access BRAF inhibitors [2].
  • Intervention: This compound 60 mg was administered orally once daily for 21 consecutive days, followed by a 7-day break, in 28-day cycles [2] [3].
  • Primary Endpoint: Overall Response Rate (ORR) assessed by PET Response Criteria [2].
  • Key Mechanistic Finding from the Trial: Functional characterization of novel mutations (e.g., MEK2 Y134H, RAF1 K106N) from trial patients confirmed they were activating and conferred sensitivity to this compound in vitro, providing a direct biological rationale for the clinical responses observed across genotypes [1].
Supporting Preclinical and Clinical Methodologies

Several methodologies were crucial for establishing the drug's mechanism and efficacy.

  • Mutation Analysis: Tumor DNA was sequenced via next-generation sequencing (NGS) panels or PCR-based methods to identify MAPK pathway mutations [4] [7].
  • Pathway Activation Assessment: In cases where mutations were not detected, immunohistochemical staining for p-ERK (phosphorylated ERK) was used as a functional readout of MAPK pathway activation to guide treatment decisions [6].
  • Response Assessment: Efficacy was primarily evaluated using FDG-PET/CT to measure metabolic response. Anatomical response was also assessed using RECIST 1.1 criteria with CT/MRI [1] [7].

Dosing, Toxicity, and Practical Considerations

While highly effective, managing this compound requires attention to its toxicity profile.

  • Dosing and Toxicity Management: The most common adverse events include rash, diarrhea, fatigue, decreased ejection fraction, and serous macular edema [1] [6]. Dose reductions are frequently necessary; in one study, 56% of patients required at least one reduction [1]. Case reports demonstrate that even low-dose this compound (20-40 mg daily) can maintain disease

References

Comprehensive Application Notes and Protocols: Cobimetinib BRAF V600 Mutation Testing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BRAF V600 Mutations and Targeted Therapy

Clinical Significance of BRAF Mutations

In metastatic melanoma, BRAF V600 mutations occur in 40-60% of cases, with the V600E substitution representing approximately 75% of these mutations and V600K accounting for 15-20%. These mutations result in constitutive activation of the MAPK signaling pathway, driving uncontrolled cellular proliferation and survival. The development of targeted therapies against this pathway represents a paradigm shift in melanoma treatment, with combination therapy of BRAF and MEK inhibitors demonstrating superior efficacy compared to monotherapy approaches. [1] [2]

Cobimetinib and Vemurafenib Combination Therapy

This compound, a MEK inhibitor, combined with vemurafenib, a BRAF inhibitor, has shown significantly improved outcomes in patients with BRAF V600 mutation-positive advanced melanoma. The phase III coBRIM study demonstrated a progression-free survival of 9.9 months for the combination therapy compared to 6.2 months for vemurafenib monotherapy, representing a 49% reduction in the risk of disease progression or death. This combination therapy approach addresses the common development of acquired resistance to BRAF inhibitor monotherapy by providing more comprehensive pathway inhibition. [1]

Test Characteristics and Performance Specifications

cobas 4800 BRAF V600 Mutation Test Overview

The cobas 4800 BRAF V600 Mutation Test is a real-time PCR assay that has received FDA approval as a companion diagnostic for selecting patients with advanced melanoma for treatment with vemurafenib alone or in combination with this compound. This test detects BRAF codon 600 mutations in formalin-fixed, paraffin-embedded (FFPE) tissue specimens, with capability to identify V600E, V600D, V600E2, and V600K mutations, which collectively represent approximately 90% of all BRAF mutations found in melanoma. The test demonstrates higher sensitivity than traditional Sanger sequencing, enabling detection of V600E mutations at a ≥5% mutation level in FFPET samples. [3]

Technical Specifications and Performance Metrics

Table 1: Performance Characteristics of the cobas 4800 BRAF V600 Mutation Test

Parameter Specification Details
Sample Type Formalin-fixed, paraffin-embedded (FFPE) tissue Human melanoma tissue
Detected Mutations BRAF codon 600 mutations V600E, V600D, V600E2, V600K
Sensitivity ≥5% mutation level For V600E in FFPET
Throughput Up to 94 samples Per single run
Turnaround Time <8 hours From specimen receipt
Mutation Coverage ~90% Of BRAF mutations in melanoma

Table 2: Comparison of BRAF Mutation Detection Methods

Method Principle Sensitivity Turnaround Time BRAF Variants Detected
cobas 4800 Real-time PCR High (≥5%) <8 hours V600E, V600K, V600D, V600E2
Sanger Sequencing DNA sequencing Low (~20%) 3-5 days All sequence variants
Next-Generation Sequencing Massively parallel sequencing Moderate (~5%) 5-10 days Comprehensive variant detection
Immunohistochemistry (VE1) Antibody detection Variable 1-2 days V600E only
Idylla BRAF Mutation Test Cartridge-based PCR High ~2 hours V600E, V600K, V600D, V600R, V600M
Droplet Digital PCR Partitioned PCR Very High (~0.1%) 6-8 hours Specific predefined mutations

Detailed Testing Methodology

Sample Preparation and Requirements

The testing process begins with FFPE tissue blocks sectioned at 4-10μm thickness. An experienced pathologist must first evaluate hematoxylin and eosin-stained slides to estimate tumor content, with macrodissection performed if necessary to enrich for neoplastic cells when tumor content is low (<20%). The cobas 4800 system utilizes the Cobas DNA Sample Preparation Kit for DNA extraction, with DNA concentration and quality verification performed using spectrophotometric methods such as NanoDrop or fluorometric quantification using Qubit Fluorometer. [2]

Testing Workflow and Procedural Details

G BRAF Mutation Testing Workflow (Width: 760px) Start Start: FFPE Tissue Sample A Pathological Evaluation & Tumor Content Assessment Start->A B Macrodissection if Needed (Tumor <20%) A->B C DNA Extraction (Cobas DNA Sample Prep Kit) B->C D DNA Quantification & Quality Assessment C->D E Real-time PCR Amplification with Mutation-Specific Probes D->E F Automated Result Interpretation by Software E->F G Mutation Detected F->G Positive H No Mutation Detected F->H Negative End Report Generation & Clinical Interpretation G->End H->End

Quality Control and Result Interpretation

The cobas 4800 system incorporates internal controls to ensure assay validity, including amplification controls to verify PCR performance and quantification standards. A result is considered positive for a BRAF V600 mutation when the cycle threshold (Ct) value falls within the validated range for any of the detected mutations. The test software automatically interprets results, eliminating subjective interpretation. For discordant results or samples with low DNA quality/quantity, confirmation with an alternative method such as next-generation sequencing or digital PCR is recommended. [3] [2]

Comparative Method Performance Data

Analytical Sensitivity Across Platforms

Recent comparative studies have evaluated the performance of various BRAF mutation detection methods. In a comprehensive assessment of seven different platforms, digital PCR-based assays and the cobas test demonstrated the highest sensitivity at 51.0%, followed by NGS Illumina (45.1%), Oncomine NGS/PNA-Q-PCR (43.1%), and Idylla (37.2%). The agreement between different techniques ranged from moderate to strong, with the poorest agreement observed between Cobas and Idylla (Kappa=0.57). Notably, there was near-perfect agreement between NGS Illumina and ddPCR Bio-Rad assays for mutant allele frequency quantification (ICC=0.99). [4]

Practical Implementation Considerations

Table 3: Operational Characteristics of Rapid BRAF Testing Methods

Test Method Hands-on Time Total Turnaround Time DNA Isolation Required Automation Level
cobas 4800 Moderate <8 hours Yes Semi-automated
Idylla Minimal ~2 hours No (integrated) Fully automated
BRAF-VE1 IHC Moderate 1-2 days No Manual
Droplet Digital PCR High 6-8 hours Yes Semi-automated
Sanger Sequencing High 3-5 days Yes Manual

Clinical Applications and Implementation

Patient Selection for Targeted Therapy

The primary clinical application of BRAF V600 mutation testing is treatment selection for patients with advanced melanoma (stage IIIC or IV). According to national and international guidelines, mutational testing is mandatory before initiating systemic targeted therapy with BRAF/MEK inhibitors. The cobas 4800 test was utilized in pivotal clinical trials for this compound and vemurafenib, establishing its role as a companion diagnostic. The test's ability to detect both common and rare V600 mutations ensures that patients with various BRAF mutations can be identified for appropriate targeted therapy. [3] [2]

Response Monitoring and Resistance Prediction

References

Cobimetinib in vivo mouse implantation models

Author: Smolecule Technical Support Team. Date: February 2026

Cobimetinib in Preclinical Mouse Models

The table below summarizes the primary applications of this compound in mouse models as found in the current literature.

Application Area Combination Drug(s) Mouse Model Type Key Findings/Model Utility Citation
Melanoma Combination Therapy Vemurafenib (BRAF inhibitor) Mouse implantation model (cell line not specified) This compound prevented vemurafenib-mediated growth enhancement of a wild-type BRAF tumor cell line. [1]
Pharmacokinetics & Drug-Drug Interactions Itraconazole (CYP3A inhibitor), Rifampin (CYP3A inducer) Transgenic CYP3A4 models (e.g., Cyp3a−/−Tg-3A4Hep/Int) The model predicted the clinical effect of CYP3A inhibitors/inducers on this compound exposure, confirming intestinal first-pass metabolism. [2]
Validating In Vitro Predictions Belvarafenib (pan-RAF inhibitor) Xenograft models (cell line not specified) Computational model predictions of tumor growth based on in vitro dose-response data were successfully validated in vivo. [3]

Detailed Experimental Protocols

The following sections provide more detailed methodologies based on the search results.

Protocol 1: Pharmacokinetic Study in Transgenic Mouse Models

This protocol, derived from the study on the oral disposition of this compound, outlines the use of humanized CYP3A4 mouse models to investigate its absorption and metabolism [2].

  • Objective: To test the hypothesis that this compound undergoes intestinal first-pass metabolism and to predict the effect of CYP3A-based Drug-Drug Interactions (DDIs) in humans.
  • Mouse Models: Female, 8-10 week old mice of the following genotypes:
    • Cyp3a−/− (Cyp3a Knockout)
    • Cyp3a−/−Tg-3A4Hep (Human CYP3A4 in liver only)
    • Cyp3a−/−Tg-3A4Int (Human CYP3A4 in intestine only)
    • Cyp3a−/−Tg-3A4Hep/Int (Human CYP3A4 in both liver and intestine)
  • Dosing and Sample Collection:
    • Intravenous (IV) Administration: 1 mg/kg this compound via tail vein. Serial blood samples (20 μL) collected via tail vein at predetermined time points.
    • Oral (PO) Administration: 5 mg/kg this compound by gavage. Serial blood samples collected similarly.
  • Drug-Drug Interaction (DDI) Studies:
    • CYP3A Inhibition: Cohorts of Cyp3a−/−Tg-3A4Hep/Int mice are pretreated with itraconazole (a strong CYP3A inhibitor) before this compound administration.
    • CYP3A Induction: Cohorts of PXR-CAR-CYP3A4/3A7 mice are pretreated with rifampin (a CYP3A inducer) for 4 days before this compound administration.
  • Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
  • Data Analysis: Non-compartmental analysis is performed to estimate pharmacokinetic parameters like AUC (Area Under the Curve), C~max~, and clearance.

The workflow for this pharmacokinetic study is summarized in the following diagram:

G cluster_main Protocol 1: Pharmacokinetic Study Workflow Start Select Mouse Model (CYP3A4 Transgenic) A Administer this compound (IV: 1 mg/kg or PO: 5 mg/kg) Start->A B Collect Serial Blood Samples A->B C Analyze Plasma (LC-MS/MS) B->C D Determine PK Parameters (AUC, Cmax, Clearance) C->D E For DDI Studies: F Pre-treat with Itraconazole (inhibitor) or Rifampin (inducer) E->F F->A

Protocol 2: In Vivo Validation of In Vitro-Derived Dosing Landscapes

This protocol is based on a study that used computational modeling of in vitro drug response data to predict effective dosing strategies for pan-RAF and MEK inhibitor combinations, which were then validated in vivo [3].

  • Objective: To validate in vivo whether dosing strategies optimized from in vitro dose-response matrices can accurately predict tumor growth

References

Cobimetinib dose modification guidelines hepatotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

Cobimetinib Hepatotoxicity: Dose Modification Criteria

The following table outlines the specific laboratory findings and corresponding clinical actions for managing hepatotoxicity during this compound treatment.

Toxicity Grade Laboratory Findings Recommended Action
Grade 1-3 ALT/AST elevations within defined limits for lower grades [1] No dose adjustment. Continue therapy with close monitoring [2].

| First Occurrence of Grade 4 | ALT/AST >20x ULN (or >10x ULN with concurrent bilirubin elevation) [1] | Withhold this compound for up to 4 weeks [2] [3]. If improves to Grade 0-1, resume at next lower dose [2] [3]. Permanently discontinue if no improvement within 4 weeks [2] [3]. | | Recurrent Grade 4 | Recurrence of Grade 4 ALT/AST elevations after a previous occurrence | Permanently discontinue this compound [2] [3]. |

Clinical Monitoring & Management Protocol

A proactive monitoring strategy is critical for the safe administration of this compound. The following table details the essential clinical and laboratory surveillance protocol.

Monitoring Parameter Recommended Schedule Purpose & Notes

| Liver Function Tests (LFTs) (ALT, AST, Alkaline Phosphatase, Bilirubin) | Baseline, then at least monthly during treatment, and as clinically indicated [2] [4]. | Early detection of transaminitis and other liver injuries. More frequent testing may be needed if elevations occur [1]. | | Dose Reduction Levels | As required per management guidelines. | • First Reduction: 40 mg once daily • Second Reduction: 20 mg once daily • Permanently discontinue if 20 mg is not tolerated [2] [3]. | | Concomitant Medications | Prior to initiation and during therapy. | Avoid concurrent use of strong or moderate CYP3A inhibitors (e.g., clarithromycin, itraconazole), as they can increase this compound exposure by up to 6.7-fold [2] [5]. If short-term use is unavoidable, reduce the this compound dose to 20 mg [2] [3]. |

Underlying Mechanisms & Clinical Context

Understanding the hepatotoxicity profile of this compound requires insight into its mechanism of action and clinical context.

  • Mechanism of Hepatotoxicity: The exact mechanism is not fully elucidated but is likely a class effect of MEK inhibitors. Inhibition of the MAPK pathway may have a direct effect on hepatocyte function. This compound is also metabolized primarily in the liver by CYP3A4, making it susceptible to drug-drug interactions that can exacerbate toxicity [1].
  • Clinical Presentation: Elevations in serum aminotransferases are very common, occurring in 26% to 70% of patients receiving the this compound and vemurafenib combination. Grade 3 or higher elevations (ALT/AST >5x ULN) are observed in 6% to 12% of patients [1]. Clinically apparent liver injury with jaundice has been reported, though detailed case descriptions are limited [1] [5].

The following diagram illustrates the clinical decision-making workflow for managing hepatotoxicity during this compound therapy.

Start Baseline & Monthly LFTs Grade4 First Occurrence of Grade 4 Hepatotoxicity Start->Grade4 LFT Elevation Recurrent Recurrent Grade 4 Hepatotoxicity Start->Recurrent LFT Elevation Withhold Withhold this compound (Up to 4 weeks) Grade4->Withhold CheckImprove LFTs Improve to Grade 0-1? Withhold->CheckImprove Resume Resume at Next Lower Dose CheckImprove->Resume Yes PermanentlyDiscontinue Permanently Discontinue CheckImprove->PermanentlyDiscontinue No Recurrent->PermanentlyDiscontinue

Key Considerations for Clinical Practice

  • Patient Selection: Confirm BRAF V600E or V600K mutation prior to initiation. This compound is not indicated for wild-type BRAF melanoma [2] [5].
  • No Baseline Dose Adjustment: No this compound starting dose adjustment is recommended for any degree of hepatic impairment (Child-Pugh A to C). However, patients with pre-existing cirrhosis or significant liver tumor burden may be at increased risk for hepatic failure [2] [1] [5].
  • Comprehensive Management: Hepatotoxicity management is part of a broader safety profile that includes monitoring for cardiomyopathy, severe rash, retinopathy, rhabdomyolysis, and photosensitivity [2] [3].

I hope these detailed application notes and protocols are helpful for your research and drug development work. Should you require further elaboration on any specific aspect, please feel free to ask.

References

Cobimetinib: Dermatologic Evaluation Protocol

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Cobimetinib is an allosteric MEK1/2 inhibitor used in combination with vemurafenib (a BRAF inhibitor) for treating BRAF V600E/K mutation-positive metastatic or unresectable melanoma [1] [2]. MEK is a key protein in the Ras-Raf-MEK-ERK (MAPK) signaling pathway, which is dysregulated in over 90% of cutaneous melanomas [2]. Targeted therapy with this combination blocks overactive signaling for cell growth and proliferation. However, a significant consequence of this treatment is a range of dermatologic adverse events (AEs), which necessitate a structured monitoring protocol to ensure patient safety and treatment continuity [1] [3] [4].

2. Key Dermatologic Adverse Events and Incidence The primary dermatologic AEs associated with this compound, often in combination with vemurafenib, are summarized in the table below. The data combines findings from clinical trials for unresectable/metastatic melanoma and histiocytic neoplasms [3].

Table 1: Common Dermatologic Adverse Events Associated with this compound (in combination regimens)

Adverse Event Incidence in Unresectable/Metastatic Melanoma Incidence in Histiocytic Neoplasms Severity/Notes
Photosensitivity 46% [3] Not Specified Can be severe; sun sensitivity can persist after treatment ends [4].
Acneiform Dermatitis 16% [3] 65% [3] Very common in certain patient populations.
Maculopapular Rash Very Common (≥10%) [3] 31% [3] A generalized rash that can become severe.
Alopecia 15% [3] Not Specified Hair thinning or loss.
Hyperkeratosis 11% [3] Not Specified Thickening of the outer layer of the skin.
Erythema 10% [3] Not Specified Redness of the skin.
Cutaneous Squamous Cell Carcinoma (cuSCC) Common (1-10%) [3] Not Specified A secondary skin malignancy; typically occurs early in therapy.
Basal Cell Carcinoma Common (1-10%) [3] Not Specified A secondary skin malignancy.
New Primary Melanoma Uncommon (0.1-1%) [3] Not Specified Requires vigilant skin checks.

3. Pre-Treatment and On-Treatment Monitoring Protocol A proactive and scheduled dermatologic evaluation is mandatory for patients undergoing treatment with this compound. The protocol aims to detect and manage AEs early to prevent serious complications and dose modifications.

Table 2: Dermatologic Evaluation Schedule and Procedures for this compound Therapy

Timepoint Evaluation Components Action Items & Referrals

| Baseline (Before Treatment Initiation) | • Full-Body Skin Examination (FBSE): Document all existing moles, lesions, and skin abnormalities. • Dermatologic History: Assess history of skin cancer, psoriasis, acne, or other chronic skin conditions. • Patient Education: Review sun-protection strategies and self-examination techniques. | • Referral to Dermatology: For a comprehensive baseline assessment, especially for high-risk patients. • Biopsy: Any suspicious lesion should be biopsied to rule out malignancy prior to starting therapy. | | During Treatment (Each Cycle) | • FBSE at Every Visit: Focus on areas exposed to the sun. Inquire about and examine for new skin growths, sores, or changes in existing moles. • Assess for Rash & Photosensitivity: Grade the severity of any rash (e.g., maculopapular, acneiform) and photosensitivity reactions. | • Scheduled Monitoring: Formal dermatologic evaluation every 2 months is recommended during therapy [1] [4]. • Management: For mild-moderate rash, prescribe topical steroids and moisturizers. For severe rash, consider dose interruption, reduction, and systemic steroids [4]. | | Post-Treatment (Up to 6 Months After Last Dose) | • FBSE at 3 and 6 months: Continue monitoring for new skin malignancies, as the risk persists [1]. | • Follow-up: Ensure seamless communication with the dermatology team for long-term surveillance. |

4. Management Strategies for Common Cutaneous Adverse Events

  • Photosensitivity Reaction: Patients must be advised to use broad-spectrum sunscreen (SPF ≥30) daily and reapply frequently. They should wear protective clothing (long sleeves, wide-brimmed hats) and avoid direct sun exposure, particularly between 10 a.m. and 2 p.m. [1] [4]. For established reactions, symptomatic management with cool compresses and topical corticosteroids is recommended.
  • Rash (Acneiform/Maculopapular): For mild to moderate rashes, recommend alcohol-free, fragrance-free moisturizers to maintain skin barrier integrity. Topical corticosteroids (e.g., hydrocortisone, triamcinolone) and topical antibiotics (e.g., clindamycin) for acneiform eruptions are first-line treatments. For severe or generalized rashes that are symptomatic, temporary dose interruption or reduction of this compound may be necessary, followed by dose re-escalation once the rash improves to Grade 1 or less [4].
  • Secondary Skin Malignancies (cuSCC): Any new wart, skin sore, or reddish bump that does not heal, or any change in a pre-existing mole, should be evaluated immediately [1]. Suspicious lesions require a prompt biopsy. The development of cuSCC typically does not require discontinuation of this compound; standard treatment involves local excision with clear margins, and therapy can continue [3].

5. Experimental and Diagnostic Methodologies

  • Liquid Biopsy for Monitoring Resistance: Emerging research highlights the utility of liquid biopsy to track tumor evolution in real-time. Analysis of circulating tumor DNA (ctDNA) can identify resistance mutations (e.g., MEK1 p.P124L) that emerge during therapy. This approach, combined with in silico molecular dynamics simulation, can help identify alternative MEK inhibitors (like this compound) that may overcome this resistance, guiding a switch in therapy for improved patient outcomes [5].
  • Molecular Dynamics Simulation Workflow: This computational method involves:
    • System Preparation: Using the crystal structure of MEK1 in complex with an inhibitor (e.g., PDB code: 4LMN for this compound).
    • Simulation Run: Performing classic molecular dynamics simulations (e.g., for 500 ns) using software like GROMACS and force fields like CHARMM36m.
    • Trajectory Analysis: Comparing results in terms of root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to understand the stability and interaction dynamics of the drug-target complex, especially in the presence of resistance mutations [5].

MAPK Pathway and this compound Mechanism

The diagram below illustrates the targeted signaling pathway and the drug's mechanism of action.

G GrowthFactor Growth Factor Signal RAS RAS GrowthFactor->RAS RAF RAF (e.g., BRAF V600E) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation This compound This compound (MEKi) This compound->MEK Allosteric Inhibition Vemurafenib Vemurafenib (BRAFi) Vemurafenib->RAF Inhibition

Dermatologic Monitoring Workflow

The following flowchart outlines the key steps in the dermatologic evaluation protocol for patients on this compound.

References

Cobimetinib liver function test monitoring frequency

Author: Smolecule Technical Support Team. Date: February 2026

Hepatotoxicity Profile of Cobimetinib

The table below summarizes the incidence and characteristics of liver test abnormalities associated with this compound, particularly when used in combination with vemurafenib.

Parameter Incidence/Details
Any LFT Elevation 26% to 70% of patients [1]
ALT >5x ULN 6% to 12% of patients [1]
Clinically Apparent Liver Injury Rare instances; features not described in detail [1]
Likelihood Score D (Possible cause of clinically apparent liver injury) [1]
Key Risk Factor Pre-existing cirrhosis or hepatic impairment from liver tumor burden [1]

Monitoring and Management Protocol

The following tables outline the essential steps for monitoring and managing hepatotoxicity during this compound therapy, based on product label recommendations and clinical data [1] [2].

Table 2: LFT Monitoring Schedule for this compound Therapy

Phase Monitoring Activity Frequency / Timing
Pretreatment Perform baseline liver function tests (LFTs). Prior to initiation of therapy [2].
During Treatment Monitor LFTs. Monthly, or more frequently as clinically indicated [1] [2].

Table 3: Management of Elevated LFTs

Action Trigger Recommended Management
ALT/AST >5x ULN Temporarily interrupt this compound. Confirm the elevation if clinically appropriate [1].
Upon Improvement Once LFTs improve to near baseline levels, this compound may be resumed at a reduced dose [1].
Failure to Improve Permanently discontinue this compound if laboratory values do not improve significantly or resolve within a few weeks [1].

Drug-Disposition and Interaction Considerations

This compound is primarily eliminated via Cytochrome P450 3A4 (CYP3A4)-mediated hepatic metabolism [3]. Physiologically based pharmacokinetic (PBPK) modeling suggests CYP3A4 contributes to approximately 78% of its total clearance [3]. This makes this compound susceptible to clinically significant drug-drug interactions (DDIs).

Table 4: Predicted Drug-Drug Interaction Risks with this compound

Perpetrator Drug Effect on this compound Exposure (AUC) Clinical Recommendation
Itraconazole (strong CYP3A4 inhibitor) Increase of ~7-fold [3] Avoid concomitant use.
Erythromycin, Diltiazem (moderate CYP3A4 inhibitors) Increase of 3 to 4-fold [3] Use with caution and consider dose adjustments.
Fluvoxamine (weak CYP3A4 inhibitor) No predicted change [3] No action needed.
Rifampicin (strong CYP3A4 inducer) Decrease of ~83% [3] Avoid concomitant use.
Efavirenz (moderate CYP3A4 inducer) Decrease of ~72% [3] Avoid concomitant use.

Experimental Protocol: Assessing DDI Potential

For researchers, the following methodology outlines how the DDI potential of this compound was evaluated [3].

Objective: To predict the drug-drug interaction risk between this compound and CYP3A4 inhibitors/inducers using a Physiologically Based Pharmacokinetic (PBPK) model.

Methods:

  • Model Development: A PBPK model for this compound was developed using in vitro absorption, distribution, metabolism, and excretion (ADME) data.
  • Model Verification: The model was optimized and verified by comparing its simulations to clinical pharmacokinetic data from studies in healthy volunteers, including data from a DDI study with itraconazole.
  • Sensitivity Analysis: A sensitivity analysis was performed to confirm the fraction of this compound clearance mediated by CYP3A4.
  • Simulation: The verified model was used to simulate the effects of other CYP3A4 inhibitors (e.g., fluvoxamine, erythromycin, diltiazem) and inducers (e.g., rifampicin, efavirenz) on this compound exposure.

Monitoring and Management Workflow

The workflow diagram below summarizes the protocol for monitoring and managing liver injury during this compound therapy.

start This compound Therapy baseline Perform Baseline LFTs start->baseline monthly Monthly LFT Monitoring baseline->monthly decision_normal LFTs Normal? monthly->decision_normal decision_5xuln ALT/AST >5x ULN? decision_normal->decision_5xuln No action_continue Continue Therapy decision_normal->action_continue Yes decision_5xuln->monthly No action_hold Interrupt this compound decision_5xuln->action_hold Yes action_continue->monthly decision_improve LFTs Improve to Baseline? action_hold->decision_improve action_resume Resume at Reduced Dose decision_improve->action_resume Yes action_dc Permanently Discontinue decision_improve->action_dc No

Key Conclusions for Clinical Practice

For researchers and clinicians, the key takeaways are:

  • Vigilant Monitoring is Essential: Hepatotoxicity, ranging from asymptomatic enzyme elevations to rare acute liver injury, is a well-documented risk of this compound therapy [1]. Adherence to the baseline and monthly monitoring schedule is critical [1] [2].
  • Proactive Management Mitigates Risk: The predefined protocol for dose interruption and modification in response to elevated LFTs allows for continued therapy while managing toxicity [1].
  • Account for Metabolic Interactions: this compound's significant metabolism by CYP3A4 necessitates careful review of concomitant medications to avoid potent inhibitors or inducers, which can drastically alter drug exposure and efficacy or safety [3].

References

Cobimetinib severe rash management female patients

Author: Smolecule Technical Support Team. Date: February 2026

Risk Factor Analysis & Clinical Profile

This table summarizes the key characteristics of cobimetinib-induced severe rash identified from a pooled analysis of clinical trials [1].

Characteristic Details
At-Risk Patient Population Patients on Vemurafenib (BRAF inhibitor) monotherapy or combination therapy with this compound (MEK inhibitor) [1].
Key Risk Factor: Female Sex Females have a two-fold increased risk of developing severe (Grade 3 or 4) rash compared to males (22% vs. 11%; OR 2.17, 95% CI 1.52-3.09) [1].
Other Associated Risk Factor Low body weight was associated with increased risk, though this was not independent of sex in multivariate analysis [1].
Time to Onset Median time to severe rash was 11 days, with 90% of events occurring within the first 5 weeks of therapy [1].

Clinical Management & Monitoring Guidelines

Based on clinical guidelines and prescribing information, here is a summary of the monitoring and management strategies for dermatologic toxicities.

Guideline Aspect Recommendation
Baseline Assessment Perform a dermatologic evaluation prior to initiation of therapy [2] [3].
Ongoing Monitoring Conduct regular skin exams every 2 months during treatment and for 6 months after discontinuation [2] [3]. Educate patients, especially females, to self-monitor for early signs like redness or itching [1].
Dosage Modification For intolerable Grade 2 or any Grade 3/4 dermatologic reactions: interrupt therapy, reduce dosage, or permanently discontinue this compound [2].
Adjunctive Care & Warnings Photosensitivity is common (up to 46% [4]). Advise patients to use sunscreen (SPF ≥30), wear protective clothing, and avoid intense sun exposure [5] [3]. Counsel patients on the risk of other skin cancers (e.g., cutaneous squamous cell carcinoma) and the need for prompt reporting of new skin lesions [2] [4].

Rash Management Clinical Protocol

For a practical workflow, the following diagram outlines the key decision points in managing a patient who presents with a rash during this compound therapy. This synthesizes the recommendations from the cited literature.

This compound Rash Management Protocol Start Patient on this compound Reports Rash Assess Assess Rash Severity (Grade 1-4 per CTCAE) Start->Assess Grade1 Grade 1 Rash Assess->Grade1 Mild Grade2Intol Intolerable Grade 2 Rash Assess->Grade2Intol Moderate/Severe Grade3or4 Grade 3 or 4 Rash Assess->Grade3or4 Life-Threatening Continue Continue Grade1->Continue Continue this compound + Symptomatic Care (e.g., moisturizers, topical steroids) Interrupt Interrupt Grade2Intol->Interrupt Interrupt this compound Grade3or4->Interrupt Interrupt this compound Resolved Resolved Interrupt->Resolved Once improved to Grade 0-1 NotResolved NotResolved Interrupt->NotResolved If not improved within 4 weeks Restart Restart Resolved->Restart Resume at Reduced Dose Monitor Monitor Restart->Monitor Monitor for recurrence Discontinue Discontinue NotResolved->Discontinue Permanently Discontinue

FAQ for Research & Development

Q1: What is the biological rationale for the increased risk of severe rash in female patients? The pooled analysis that identified female sex as a key risk factor could not definitively establish the underlying biological mechanism [1]. A general hypothesis for BRAF inhibitor-induced skin toxicity is that it may be caused by keratinocyte proliferation facilitated by the inhibition of wild-type BRAF in skin cells, leading to paradoxical activation of the MAPK pathway [1]. The specific reason for the sex-based disparity remains an area for further investigation.

Q2: Are there any specific diagnostic or pre-clinical models recommended for studying this adverse event? The provided literature does not specify particular pre-clinical models. The evidence is derived from human clinical trials (BRIM-2, BRIM-3, coBRIM) [1]. Research into the mechanism could involve models that study the effects of BRAF/MEK inhibition on wild-type keratinocytes in the context of sex hormones.

Q3: How should clinical trial protocols be designed to better capture and mitigate this risk? Protocols should:

  • Pre-stratify randomization and analysis by sex to better detect outcome disparities [1].
  • Mandate proactive dermatologic monitoring, especially in the first 5 weeks of treatment [1] [2].
  • Include clear, pre-defined guidelines for dose interruption, reduction, and discontinuation specifically for dermatologic toxicities [2].

References

Cobimetinib Photosensitivity: Clinical Profile & Incidence

Author: Smolecule Technical Support Team. Date: February 2026

Photosensitivity is a very common adverse reaction in patients treated with the cobimetinib and vemurafenib combination. The following table summarizes key quantitative data from clinical studies.

Aspect Incidence in coBRIM Phase III Trial Notes/Severity
Overall Incidence 46% of patients (with vemurafenib) [1] One of the most common adverse events (≥30%) [1].
Grade 3+ Incidence 4% of patients (with vemurafenib) [2] Grade 3+ reactions are less common [2].
Onset & Course Majority occur in first treatment cycle [2] Incidence decreases substantially after the first cycle [2].
Management Action Dose interruption & reduction are effective [3] Used for intolerable Grade 2 or any Grade 3/4 photosensitivity [3].

Photosensitivity Prevention & Management Protocol

Based on the prescribing information and clinical trial data, the following strategies are recommended to prevent and manage photosensitivity.

Patient Pre-treatment Counseling and Proactive Measures
  • Sun Avoidance: Advise patients to avoid sun exposure during treatment. This is the most critical preventive step [3]. Recommendations include:
    • Seeking shade and avoiding prolonged outdoor time between 10 a.m. and 4 p.m.
    • Wearing protective clothing (long sleeves, wide-brimmed hats).
    • Using broad-spectrum UVA/UVB sunscreen with high SPF (≥50) daily, even on cloudy days and when indoors near windows.
  • Drug Mechanism Education: Inform patients that this photosensitivity is a direct pharmacological effect of the drug, making them more sensitive to sunlight than usual.
Clinical Monitoring and Dosage Modification
  • Routine Assessment: Clinicians should actively monitor for signs of photosensitivity during patient follow-ups.
  • Structured Dosage Modifications: Adhere to the following protocol for managing reactions [3]:
    • For intolerable Grade 2 or any Grade 3/4 photosensitivity: Interrupt this compound therapy for up to 4 weeks.
    • Upon improvement: Once the toxicity improves to Grade 1 or less, resume this compound at a reduced dosage.
    • If no improvement: If the reaction does not improve within 4 weeks of interrupting therapy, permanently discontinue this compound.

Mechanism of this compound-Induced Photosensitivity

The diagram below illustrates the proposed biological mechanism by which this compound, in combination with vemurafenib, induces photosensitivity. The MAPK pathway inhibition in keratinocytes is a key contributor.

G cluster_environment External Trigger cluster_skin Skin Tissue (Keratinocytes) cluster_drugs Drug Action Sunlight Sunlight CellFunction Normal Cell Function & UV Response Sunlight->CellFunction BRAF_V600 BRAF V600 Mutation MEK MEK Protein BRAF_V600->MEK ERK ERK Protein MEK->ERK ERK->CellFunction DisruptedFunction Disrupted Cellular Response ↑ Inflammation ↑ DNA Damage ERK->DisruptedFunction Vemurafenib Vemurafenib Vemurafenib->BRAF_V600 This compound This compound This compound->MEK Photosensitivity Clinical Photosensitivity (Skin Rash, Sunburn) DisruptedFunction->Photosensitivity

Clinical Management Workflow

This flowchart outlines the standardized procedure for managing photosensitivity reactions in a clinical setting, based on the dosage modification guidelines.

G Start Patient on this compound Routine Monitoring Assess Assess for Photosensitivity Start->Assess G1 Grade 1 Mild Assess->G1 Yes G2Tolerable Grade 2 Tolerable Assess->G2Tolerable No G2Intolerable Grade 2 Intolerable or Grade 3/4 Assess->G2Intolerable No Continue Continue Therapy at Current Dose + Reinforce Preventive Measures G1->Continue Support Continue Therapy + Supportive Care (e.g., topical creams) G2Tolerable->Support Interrupt Interrupt this compound for up to 4 Weeks G2Intolerable->Interrupt Reassess Toxicity Improved to Grade ≤1? Interrupt->Reassess Reduce Resume at Reduced Dose Reassess->Reduce Yes Discontinue Permanently Discontinue Reassess->Discontinue No

References

Cobimetinib Gastrointestinal Adverse Events: Clinical Profile & Management

Author: Smolecule Technical Support Team. Date: February 2026

FAQ 1: What is the clinical profile of GI adverse events associated with cobimetinib?

This compound, a MEK1/2 inhibitor, disrupts the MAPK signaling pathway, which is crucial for cell proliferation and survival. This action, while therapeutic in BRAF-mutated cancers, also affects normal gastrointestinal tract lining cells, leading to high rates of diarrhea, nausea, and vomiting [1] [2].

The table below summarizes the incidence and grading of these key GI adverse events from clinical data:

Adverse Event Incidence (Grade 1-4) Grade 3/4 Incidence Onset & Duration
Diarrhea Very common (≈60%) [1] Less common, but occurs [1] Often occurs early in treatment cycles; manageable with interventions [2].
Nausea Common (≈41%) [1] Not specified in results Detailed frequency and severity not fully quantified in available data.
Vomiting Common (≈24%) [1] Not specified in results Detailed frequency and severity not fully quantified in available data.

FAQ 2: What are the established protocols for managing these GI events?

Management is proactive and reactive, involving patient education, supportive care, and dose modifications. The following workflow provides a general management structure, with specific details in the subsequent table.

Start Patient on this compound Reports GI Symptoms Assess Assess Severity of Symptoms (e.g., CTCAE Grading) Start->Assess Supportive Initiate Supportive Care Assess->Supportive Grade 1/2 Modify Consider Dose Modification Assess->Modify Intolerable Grade 2 or Grade 3/4 Monitor Monitor for Improvement Supportive->Monitor Monitor->Assess No improvement or worsening Specialist Refer to Specialist Modify->Specialist Life-threatening (Grade 4)

The table below details specific interventional strategies for each grade of adverse event.

Intervention Grade 1 (Mild) Grade 2 (Moderate) Grade 3 (Severe) Grade 4 (Life-threatening)
General Management Continue this compound at current dose. Interrupt this compound therapy for up to 4 weeks [3]. Interrupt this compound therapy for up to 4 weeks [3]. Permanently discontinue this compound [3].
Supportive Care Initiate dietary modifications and anti-diarrheals (e.g., loperamide) or antiemetics [2]. Ensure adequate hydration and electrolyte replacement. Intensify antiemetic/antidiarrheal therapy. Medical intervention for hydration (IV fluids) and symptom control. Requires urgent and intensive medical care.
Dose After Recovery No change. Resume at same dose if improved to Grade 0-1 within 4 weeks [3]. If intolerable, resume at a reduced dose [3]. Resume at a reduced dose only if improved to Grade 0-1 within 4 weeks [3]. Do not resume.

References

Incidence and Clinical Significance of CPK Elevation

Author: Smolecule Technical Support Team. Date: February 2026

CPK (Creatine Kinase) elevation is a known, common occurrence with cobimetinib, particularly when used in combination with vemurafenib [1]. The table below summarizes the quantitative data on its incidence.

TKI or Combination Reported Incidence of CPK Elevation Notes
This compound + Vemurafenib Over 35% [1] One of the most common reasons for dose reduction or discontinuation [1].
This compound + Vemurafenib ALT elevations above 5x ULN in 6-12% of patients [2] Indicates concurrent hepatotoxicity risk, which should be monitored.

Monitoring and Management Protocol

For researchers designing studies or monitoring subjects, the following protocol, derived from clinical guidelines and prescribing information, is recommended.

Baseline Assessment (Pre-treatment)

  • Serum CPK: Obtain a baseline CPK level [3].
  • Renal Function: Assess serum creatinine (SCr) [3].
  • Liver Function: Perform liver function tests (LFTs) [2] [3].
  • Cardiac Function: Evaluate left ventricular ejection fraction (LVEF) as cardiomyopathy is another known risk [3].

Ongoing Monitoring During Therapy

  • Serum CPK and SCr: Evaluate periodically and as clinically indicated [3].
  • Liver Function Tests: Monitor monthly or more frequently as needed [2] [3].

The following diagram outlines the recommended clinical decision pathway for managing CPK elevations.

Start CPK Level Monitoring During this compound Therapy Decision1 CPK Elevation to Grade 4 OR Any CPK elevation with myalgia Start->Decision1 Action1 Interrupt this compound Therapy (For up to 4 weeks) Decision1->Action1 Yes Decision2 Does toxicity improve to Grade 3 or less within 4 weeks? Action1->Decision2 Action2 Resume this compound at a Reduced Dosage Decision2->Action2 Yes Action3 Permanently Discontinue This compound Decision2->Action3 No

Technical and Diagnostic Considerations for Research

For a deeper scientific investigation into this adverse effect, the following points are critical.

  • Mechanism: The exact mechanism by which this compound and other TKIs cause CPK elevation is an area of ongoing research. It is thought to be related to direct muscle cell damage or altered energy metabolism in myocytes [1].
  • Differentiating Rhabdomyolysis: Rhabdomyolysis is a clinical syndrome of skeletal muscle breakdown. Key diagnostic indicators include:
    • Biomarker: Serum CK level ≥5 times the Upper Limit of Normal (ULN) is a defining biochemical criterion [4] [5] [6].
    • Clinical Symptoms: Myalgia (muscle pain), muscle weakness, and muscle swelling [4] [5].
    • Complication Monitoring: The most severe complication is acute kidney injury (AKI), which can be caused by myoglobinuria (the release of myoglobin from damaged muscle into the urine) [4] [6]. Dark-colored urine is a characteristic, though not always present, sign [4] [5].
  • Drug-Drug Interactions: Be aware that concomitant use of this compound with other drugs known to cause myotoxicity (e.g., statins) may increase the risk of CK elevation and rhabdomyolysis [4] [1].

In Summary

  • CPK elevation is a common and expected effect of this compound, requiring proactive monitoring.
  • The established management protocol involves therapy interruption and dose reduction upon significant CPK elevation or symptoms.
  • Researchers should define rhabdomyolysis using the standard CK ≥5x ULN threshold and monitor for renal complications.

References

Cobimetinib serous retinopathy visual disturbances

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Characteristics & Quantitative Profile

The table below summarizes the core quantitative data on Cobimetinib-associated serous retinopathy (also referred to as MEK inhibitor-associated retinopathy or MEKAR) from integrated clinical analyses [1] [2].

Parameter Summary Data
Incidence 17.9% - 26% in patients receiving this compound combination therapy [1] [2]
Recurrence Rate 3.7% had ≥2 events; 0.6% had ≥3 events [1]
Severity (Grade 3/4) <2.5% - 11% (Grade 3-4 events) [1] [2]
Time to Onset (Median) 15 days - 1.0 month [1] [2]
Time to Resolution (Median) 26 days [1]
Presentation Bilateral, focal (62.8%) or multifocal (25.7%) subretinal fluid (SRF) [1]
Impact on Visual Acuity Typically asymptomatic or mild symptoms; no permanent visual loss or retinal damage identified [1]

Pathophysiology & Mechanism of Action

The ocular toxicity is an "on-target, off-tumor" effect. The MAPK signaling pathway, which this compound inhibits, plays a critical role in maintaining the health and function of the retinal pigment epithelium (RPE) [1]. Inhibition of MEK1/2 is thought to alter the permeability of the RPE, disrupting fluid transport and leading to the accumulation of subretinal fluid (SRF) and retinal pigment epithelial detachments (RPEDs) [1]. This mechanism is distinct from classic central serous chorioretinopathy, as this compound-associated SRF is not linked to vascular leakage on angiography [2].

This mechanism can be visualized in the following pathway diagram:

G This compound This compound MEK_Inhibition MEK Inhibition (this compound) This compound->MEK_Inhibition MAPK_Pathway Disruption of MAPK Pathway in Retinal Pigment Epithelium (RPE) MEK_Inhibition->MAPK_Pathway Altered_Permeability Altered RPE Permeability MAPK_Pathway->Altered_Permeability Fluid_Accumulation Accumulation of Subretinal Fluid (SRF) Altered_Permeability->Fluid_Accumulation Clinical_Presentation Clinical Presentation: Serous Retinopathy (MEKAR) Fluid_Accumulation->Clinical_Presentation

Diagnostic & Monitoring Protocols

A key learning from clinical trials is that a significant proportion of serous retinopathy cases are asymptomatic and are only detected through systematic ophthalmic screening [2]. The following workflow outlines a standardized monitoring approach, synthesized from study protocols [1].

G Baseline Baseline Ophthalmologic Exam (Screening) Ongoing Scheduled Periodic Monitoring Baseline->Ongoing Detection SRF Detection via OCT Ongoing->Detection Key: Regular OCT PRN PRN Assessment (for any visual symptoms) PRN->Detection Management Management & Follow-up Detection->Management

Detailed Methodologies for Key Assessments:

  • Optical Coherence Tomography (OCT): This is the gold-standard imaging modality for detecting and characterizing MEKAR [3]. It identifies SRF accumulations, which often present as bilateral, multifocal, dome-shaped elevations of the neurosensory retina [4]. These are described as "MEKAR lesions" [4].
  • Comprehensive Ophthalmic Examination: As implemented in studies like CO39721, this should include [1]:
    • Best-Corrected Visual Acuity (BCVA) Testing: To quantitatively assess visual function.
    • Slit-Lamp Biomicroscopy: For anterior segment evaluation.
    • Indirect Ophthalmoscopy: For a wide-field view of the retina.
    • Intraocular Pressure Measurement.

Management & Troubleshooting Guide for Researchers

The following table translates clinical management strategies into a troubleshooting guide for protocol development.

Scenario / 'Bug' Recommended 'Fix' (Clinical Management) Evidence & Rationale
Asymptomatic / Grade 1 SRF Observation without dose modification. Continue this compound and monitoring. ~48% of patients recovered without any dose change [1]. The condition is often self-limiting [5].
Mildly Symptomatic SRF Consider temporary dose interruption until symptoms resolve to Grade ≤1, then resume at the same or reduced dose. ~16% of patients recovered after a dose modification [1]. Most events resolved with or without intervention [2].
Recurrent or Grade ≥3 SRF Dose reduction or permanent discontinuation of this compound. Protocol-mandated for severe or recurrent cases [2]. Permanent vision loss is rare, but symptom severity may warrant therapy alteration [1] [2].
Concomitant Uveitis Manage with topical corticosteroids (e.g., dexamethasone). This compound may be continued. Uveitis is more commonly associated with BRAF inhibitors [5]. A case report showed resolution of uveitis and cystoid macular edema with topical steroids while continuing combo therapy [4].

Frequently Asked Questions for Protocol Design

Q1: How do we distinguish MEKAR from classic Central Serous Chorioretinopathy (CSCR)? A: MEKAR is typically bilateral, with multiple foci of SRF, and occurs soon after drug initiation. In contrast, classic CSCR is often unilateral, with a single leak point, and is associated with steroid use or stress. Crucially, fluorescein angiography in MEKAR shows no active leakage, distinguishing it from CSCR [2].

Q2: Are there specific patient exclusion criteria to mitigate risk in clinical trials? A: Yes, common exclusion criteria in this compound trials include a history of retinal pathology considered a risk factor for central serous chorioretinopathy, retinal vein occlusion (RVO), or neovascular macular degeneration [1] [2].

Q3: Is the retinopathy reversible upon drug discontinuation? A: Yes, the evidence consistently indicates that this compound-associated serous retinopathy is reversible. Comprehensive ophthalmologic assessments have not identified permanent retinal damage, and fluid resolves upon dose modification or cessation [1] [3].

Q4: How should monitoring protocols be designed for asymptomatic patients? A: Proactive, scheduled monitoring is essential. A proposed schedule includes examinations at screening, every 2 weeks for the first 1-2 cycles, then monthly for the next few cycles, and every 3 cycles thereafter, with additional assessments for any new visual symptoms [1].

References

CYP3A4-Mediated Drug-Drug Interactions with Cobimetinib

Author: Smolecule Technical Support Team. Date: February 2026

  • Mechanism of Interaction: Cobimetinib is primarily eliminated via CYP3A4-mediated hepatic metabolism in humans [1] [2]. Co-administration with drugs that affect CYP3A4 activity can significantly alter this compound's pharmacokinetics, leading to changes in systemic exposure that may impact both efficacy and safety [1] [3].

  • Quantitative Effects of CYP3A4 Inhibitors and Inducers: The table below summarizes the effects of various CYP3A4 modulators on this compound exposure, based on physiologically based pharmacokinetic (PBPK) modeling and clinical data [1] [3].

CYP3A4 Modulator Effect on this compound Exposure (AUC) Clinical Recommendation
Itraconazole (strong inhibitor) ↑ 6.7-fold increase [3] Contraindicated. Avoid co-administration [3].
Erythromycin (moderate inhibitor) ↑ 3 to 4-fold increase (predicted) [1] Avoid combination. If short-term (≤14 days) use of a moderate inhibitor is unavoidable, reduce this compound dose to 20 mg [3] [4].
Diltiazem (moderate inhibitor) ↑ 3 to 4-fold increase (predicted) [1] Avoid combination. If short-term (≤14 days) use of a moderate inhibitor is unavoidable, reduce this compound dose to 20 mg [3] [4].
Fluvoxamine (weak inhibitor) No predicted change [1] Monitor for potential increased side effects.
Rifampicin (strong inducer) ↓ 83% decrease (predicted) [1] Contraindicated. Avoid co-administration [3].
Efavirenz (moderate inducer) ↓ 72% decrease (predicted) [1] Contraindicated. Avoid co-administration [3].

This metabolic relationship can be visualized in the following pathway diagram:

G Inhibitor CYP3A4 Inhibitor (e.g., Itraconazole) This compound This compound Inhibitor->this compound Increases Metabolite Inactive Metabolites This compound->Metabolite CYP3A4 Metabolism Efficacy Altered Drug Efficacy & Safety This compound->Efficacy Inducer CYP3A4 Inducer (e.g., Rifampicin) Inducer->this compound Decreases

Clinical Management and Dose Modifications

Adherence to the following dosing guidelines is critical for patient safety when this compound is used with CYP3A4 modulators [3] [4]:

  • Strong and Moderate CYP3A4 Inhibitors: Concomitant use is not recommended. If short-term (≤14 days) use of a moderate inhibitor is unavoidable, reduce the this compound dose from 60 mg to 20 mg once daily. After discontinuing the inhibitor, resume the previous this compound dose [3] [4].
  • Strong and Moderate CYP3A4 Inducers: Concomitant use is contraindicated. Strong inducers can reduce this compound exposure by over 80%, severely compromising its efficacy [3].

Experimental and In Silico Evaluation Methods

References

FAOs for Researchers: Toxicity Management of Cobimetinib and Vemurafenib

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the clinical evidence for toxicity reduction when combining cobimetinib with vemurafenib, compared to vemurafenib monotherapy? The phase III coBRIM study established that while the combination improves efficacy, the overall frequency of grade ≥3 adverse events (AEs) is higher than with vemurafenib alone (75% vs 61%) [1] [2]. The key benefit is a marked reduction in specific BRAF inhibitor-related toxicities. The addition of this compound reduces the incidence of cutaneous squamous cell carcinoma (cuSCC) and keratoacanthoma [3]. This is a paradoxical effect where MEK inhibition mitigates the MAPK pathway activation in the skin caused by BRAF inhibition.

Q2: What are the most frequent toxicities, and when do they typically occur? The most common AEs associated with the combination include rash, diarrhea, photosensitivity, elevated creatine phosphokinase (CPK), serous retinopathy, pyrexia, and liver laboratory abnormalities [1]. A critical finding for clinical management is that most AEs, including severe (grade ≥3) events, occur within the first 28-day treatment cycle [1] [2]. Their incidence decreases substantially after this initial period.

Q3: Are there identifiable patient risk factors for specific severe toxicities? Yes. A pooled analysis of clinical trial data identified that female patients have a two-fold increased risk of developing severe (grade 3 or 4) rash compared to males (22% vs 11%; OR 2.17) [4]. Low body weight was also associated with increased risk, but this was not independent of sex. This association was consistent across vemurafenib monotherapy and the combination therapy [4].

Q4: What are the general principles for managing adverse events? Most AEs are managed through a three-pronged approach:

  • Supportive care: Medications to alleviate symptoms.
  • Dose modification: Temporary interruption or dose reduction of one or both drugs, as per protocol guidelines.
  • Treatment discontinuation: Reserved for persistent or life-threatening toxicities [1]. Proactive monitoring (e.g., dermatologic, ophthalmic, cardiac, and laboratory tests) is recommended, especially during the first cycle [1].

Q5: Is it feasible to administer these drugs via a feeding tube, and does it affect exposure? Case studies indicate that administration via a feeding tube is feasible and effective. Tablets can be disintegrated in warm water (~35°C) and administered via the tube [5]. However, this method requires careful therapeutic drug monitoring (TDM). Data shows that drug plasma concentrations (C~min~) can be highly variable and may not consistently achieve target levels when administered this way, necessitating close monitoring and potential dose adjustment [5].

Quantitative Toxicity Profile from Clinical Trials

The table below summarizes key toxicity data from the coBRIM trial to provide a clear, at-a-glance comparison.

Adverse Event Vemurafenib + this compound (%) Vemurafenib Alone (%) Notes & Management Context
Any Grade ≥3 AE 75 [1] 61 [1] Most occur in first cycle; incidence decreases over time [1].
Severe Rash (Grade ≥3) 16 [4] 16 [4] Higher risk for females [4]. Managed with dose mods & topical steroids.
Cutaneous SCC/KA 1–5 [3] 15–20 [3] Major toxicity reduction due to MEK inhibitor addition [3].
Serous Retinopathy Reported [1] N/A A known class effect of MEK inhibitors; requires ophthalmic evaluation.
Elevated CPK Reported [1] N/A Asymptomatic elevation common; monitor for myalgia symptoms.

Experimental Protocols for Toxicity Management

Protocol 1: Therapeutic Drug Monitoring for Non-Standard Administration

  • Application: For use in clinical studies or special cases where drugs are administered via feeding tube or when toxicity/effi cacy is inconsistent with dosing.
  • Methodology:
    • Sample Collection: Draw blood for trough concentration (C~min~) immediately before the next dose.
    • Drug Administration: Disintegrate tablets in 30 mL of warm water (~35°C) in a syringe. Administer via feeding tube, flushing with 20 mL of water before and after [5].
    • Analysis: Measure plasma concentrations of vemurafenib and this compound using validated methods (e.g., LC-MS/MS).
    • Targets: Compare against target C~min~ levels: Vemurafenib: 42 mg/L [5]; This compound: 127 mcg/L [5].
    • Action: Adjust doses based on measured concentrations and clinical tolerance.

Protocol 2: Management of Severe Rash

  • Application: For managing grade 3 or higher rash in a clinical trial or patient care setting.
  • Methodology:
    • Assessment: Grade rash severity using CTCAE criteria.
    • Initial Intervention:
      • Immediately interrupt vemurafenib and this compound [1].
      • Initiate supportive care with topical corticosteroids and oral antihistamines.
    • Re-initiation: After rash improves to ≤ grade 1, restart both drugs at a reduced dose as per protocol [1] [6].
    • Prophylaxis: Consider more intensive dermatologic education and surveillance for high-risk patients (e.g., females), especially in the first 5 weeks of therapy [4].

Mechanism of Action and Toxicity Reduction

The following diagram illustrates the targeted pathway and the rationale for the combination, including the mitigation of paradoxical activation.

Key Insights for Protocol Design

Based on the gathered evidence, here are critical points to integrate into research and development strategies:

  • Proactive Monitoring is Crucial: Institutional protocols should mandate intensive monitoring (dermatologic, ophthalmic, laboratory) during the first treatment cycle, as this is the highest-risk period for most toxicities [1].
  • Leverage Network-Based Discovery: The "complementary exposure" model—where two drugs with separated targets both hit the same disease module—provides a rational framework for predicting efficacious combinations that may also have favorable toxicity profiles [7]. This can guide the exploration of novel combinations beyond BRAF and MEK inhibitors.
  • Address the Potency Challenge in Repurposing: When screening for new drug combinations, a common bottleneck is identifying compounds with sufficient potency (low IC~50~) at clinically achievable plasma concentrations [8]. The this compound-vemurafenib combination succeeds partly because it potently targets a critical driver pathway.

References

Cobimetinib resistance mechanisms MAPK pathway reactivation

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanisms of Cobimetinib Resistance

Despite initial success in targeting the MAPK pathway, tumors frequently develop resistance. The table below summarizes the primary documented mechanisms.

Mechanism of Resistance Key Molecular Alterations / Processes Effect on Signaling
Reactivation of MAPK Pathway [1] [2] Upregulation of Receptor Tyrosine Kinases (RTKs) like EGFR, PDGFRβ, ErbB2, and MET [3]. Activation of upstream growth factors (e.g., HGF, FGF) [2]. Bypasses BRAF/MEK inhibition by re-activating RAS and the downstream MAPK cascade.
Genetic Mutations [1] Acquired mutations in NRAS, KRAS, or MEK genes. Amplification or alternative splicing of mutant BRAF V600E [1] [2]. Leads to constitutive, inhibitor-resistant reactivation of the MAPK pathway.
Epigenetic/Transcriptomic Alterations [1] Loss of NF1 (a negative regulator of RAS) [2]. Results in hyperactivation of RAS and subsequent MAPK signaling.
Activation of Alternative Survival Pathways [3] Increased phosphorylation and activation of AKT (PI3K-AKT pathway) and stress kinases p38 and JNK. Promotes cell survival and proliferation independently of the MAPK pathway.
Phenotypic Transformation [3] Induction of Epithelial-Mesenchymal Transition (EMT) and enrichment of Cancer Stem Cell (CSC) traits. Enhances invasiveness, self-renewal capacity, and general therapy resistance.
Drug Transport & Metabolism [3] Increased expression of genes encoding proteins involved in drug efflux and metabolism. Reduces intracellular concentration of this compound.

Experimental Data from Resistant Cell Models

A 2024 study characterized two melanoma cell lines (WM9 and Hs294T) with acquired resistance to the vemurafenib/cobimetinib combination, providing quantitative insights into resistance phenotypes [3].

Characteristic Observation in Resistant vs. Control Cells Experimental Method
Drug Viability (IC₅₀) Over 1000-fold increase for the drug combination. XTT Viability Assay
MAPK Pathway Status Sustained ERK phosphorylation despite MEK/BRAF inhibition. Western Blot
Alternative Pathway Activation Elevated levels of p-AKT, p-p38, and p-JNK. Western Blot
RTK Profile Increased expression of EGFR, ErbB2, MET, and PDGFRβ. Decreased expression of ErbB3. Western Blot / RT-PCR
Proliferation Rate Reduced in standard culture conditions. XTT Proliferation Assay
Secretory Profile Elevated secretion of various cytokines (e.g., IL-6, IL-8, MCP-1). Cytokine Array

Protocols for Key Experiments

Here are detailed methodologies for core experiments used to study resistance, which you can adapt into troubleshooting guides.

Generating Drug-Resistant Cell Lines

This protocol is adapted from the study that characterized the WM9 and Hs294T resistant lines [3].

  • Objective: To establish a cellular model of acquired resistance to BRAF/MEK inhibitors.
  • Materials: Metastatic melanoma cell line (e.g., WM9, Hs294T with BRAF V600E mutation), DMEM culture medium, Fetal Bovine Serum (FBS), Vemurafenib, this compound, DMSO.
  • Procedure:
    • Culture parental cells in standard conditions (DMEM, 10% FBS, 37°C, 5% CO₂).
    • Begin selection by adding a low concentration of both vemurafenib and this compound (e.g., 0.05 µM each) to the culture medium.
    • Passage cells regularly (e.g., once a week upon reaching confluence).
    • Every two weeks, double the concentration of both inhibitors.
    • Continue this dose escalation until the cells can proliferate stably in a target concentration (e.g., 0.4 µM of each inhibitor). This process may take several months.
    • Maintain the resistant cells continuously in the presence of the inhibitors. Always culture a parallel control line treated with equivalent doses of the solvent (DMSO).
Confirming Resistance via Viability (IC₅₀) Assay
  • Objective: To quantify the level of resistance by determining the half-maximal inhibitory concentration (IC₅₀).
  • Materials: Control and resistant cell lines, 96-well plates, Vemurafenib, this compound, XTT assay kit, microplate spectrophotometer.
  • Procedure:
    • Seed cells in 96-well plates (e.g., 5,000 cells/well) and allow to adhere for 24 hours.
    • Treat cells with a range of concentrations of the drug(s) (e.g., from 0.0005 µM to 15 µM for each inhibitor). Include DMSO-only wells as a viability control.
    • Incubate for 48 hours.
    • Add the XTT reagent mixture to each well and incubate for 3 hours at 37°C.
    • Measure the absorbance at 450 nm using a microplate reader.
    • Calculate the percentage of cell viability relative to the DMSO control. Use GraphPad Prism or similar software to plot the dose-response curve and calculate the IC₅₀ values.
Interrogating Signaling Pathways via Western Blot
  • Objective: To analyze the activation status of key signaling pathways in resistant cells.
  • Materials: Cell lysates from control and resistant cells (with/without drug treatment), antibodies for target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, p-p38, etc.), SDS-PAGE gel, Western blotting apparatus.
  • Procedure:
    • Lyse cells to extract total protein. Quantify protein concentration.
    • Separate proteins by molecular weight using SDS-PAGE gel electrophoresis.
    • Transfer proteins from the gel to a nitrocellulose or PVDF membrane.
    • Block the membrane to prevent non-specific antibody binding.
    • Incubate with primary antibodies (e.g., anti-p-ERK) overnight at 4°C.
    • Incubate with a labeled secondary antibody.
    • Detect the signal using a chemiluminescence system. A key finding of resistance is the presence of p-ERK in resistant cells even after treatment with this compound, indicating pathway reactivation [3].

Visualizing Resistance Pathways and Experimental Flow

The following diagrams map the complex signaling pathways and experimental workflows described in the research.

resistance_mechanisms This compound Resistance Mechanisms cluster_mapk MAPK Reactivation Mechanisms cluster_alt Alternative & Compensatory Pathways cluster_pheno Phenotypic Adaptations This compound This compound (MEKi) mapk_reactivation MAPK Pathway Reactivation alternative_pathways Alternative Pathway Activation phenotypic_change Phenotypic Change rtks RTK Upregulation (EGFR, PDGFRβ, MET) mapk_reactivation->rtks pi3k_akt PI3K-AKT Pathway Activation alternative_pathways->pi3k_akt emt_csc EMT & Cancer Stem Cell Enrichment phenotypic_change->emt_csc ras_mutations RAS mutations (NRAS, KRAS) nf1_loss NF1 Loss mek_mutations MEK mutations braf_alterations BRAF alterations (Amplification, Splicing) stress_kinases Stress Kinase Activation (p38, JNK) drug_efflux Enhanced Drug Efflux/Metabolism

experimental_workflow Resistance Model Generation & Validation cluster_generation Generation Protocol cluster_validation Validation Assays cluster_characterization Mechanistic Characterization start Start: BRAF-mutant Cell Line gen_resistance Generate Resistant Model start->gen_resistance validate Validate Resistance Phenotype gen_resistance->validate step1 Culture in low-dose Cobi + Vem (e.g., 0.05µM) gen_resistance->step1 characterize Characterize Mechanisms validate->characterize ic50 Dose-Response Curve (XTT Viability Assay) → Calculate IC₅₀ validate->ic50 wb_panel Western Blot Panel (pAKT, p-p38, p-JNK, RTKs) characterize->wb_panel step2 Passage cells regularly (e.g., once per week) step1->step2 step3 Double inhibitor concentration every 2 weeks step2->step3 step4 Maintain at target dose (e.g., 0.4µM) step3->step4 pERK Western Blot → Check pERK levels with/without treatment pcr RT-PCR / RNA-Seq (Drug transporters, EMT markers) cytokine_array Cytokine Array (Secreted factors) cell_cycle Cell Cycle Analysis (Flow Cytometry)

Emerging Strategies to Overcome Resistance

Recent research points to several promising strategies to combat or preempt resistance [4] [5]:

  • Rational Combination Therapies: The most direct approach is to co-target the resistance mechanism. For example, if resistance is driven by RTK upregulation (e.g., EGFR), adding an EGFR inhibitor may be effective. If the PI3K-AKT pathway is activated, combining a PI3K or AKT inhibitor with this compound is a logical step [3].
  • Intermittent Dosing: Some preclinical studies suggest that pulsed, rather than continuous, dosing of MAPK inhibitors can delay the outgrowth of resistant clones by reducing selective pressure.
  • Vertical Pathway Inhibition: Combining this compound with a BRAF inhibitor (vemurafenib) is standard, but resistance still occurs. Next-generation strategies include adding an ERK inhibitor for more complete pathway suppression, or combining with agents that target autophagy, a process that can help cancer cells survive therapy [6].
  • Immunotherapy Combinations: A 2025 study identified that the this compound/regorafenib combination could reverse immunosuppression, suggesting that combining targeted therapy with immune checkpoint inhibitors (e.g., anti-PD-1) may yield more durable responses by reactivating the immune system alongside killing tumor cells [4].

I hope this technical resource provides a solid foundation for your support center. The field is advancing rapidly, particularly in the area of rational drug combinations.

References

Cobimetinib encorafenib binimetinib comparative safety

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Safety Profiles of BRAF/MEK Inhibitors

The table below summarizes key safety findings from network meta-analyses and systematic reviews comparing the approved doublet therapies.

Therapy Combination Comparison Key Safety Findings Significance/OR (95% CrI)
Encorafenib + Binimetinib vs. Dabrafenib + Trametinib Comparable for serious adverse events (SAEs) and discontinuations due to AEs. Not significant [1] [2].
vs. Vemurafenib + Cobimetinib Fewer serious adverse events (SAEs) and fewer discontinuations due to adverse events (AEs) [1] [2]. SAEs: OR 0.51 (0.29, 0.91); Discontinuations: OR 0.45 (0.21, 0.96) [1].
vs. Atezolizumab + Vemurafenib + this compound Fewer serious adverse events (SAEs) [1] [2]. SAEs: OR 0.41 (0.21, 0.82) [1].
Dabrafenib + Trametinib Safety Profile Higher incidence of pyrexia (fever); most common grade 1-2 AE (43%) [3] [4].
Vemurafenib + this compound Safety Profile Higher incidence of photosensitivity and certain skin toxicities; high rate of grade 3+ rash (6%) and grade 3+ liver enzyme increases (ALT/AST, 10%) [3] [4] [5].
Encorafenib + Binimetinib Safety Profile Lower incidence of pyrexia and photosensitivity; most common grade 1-2 AE is diarrhea (34%); most common grade 3+ AEs are rash and hypertension (6% each). Notable for serous retinopathy (20%, mostly low grade) and potential for cardiomyopathy (7%, any grade) [3] [6] [7].

This diagram illustrates the logical relationships derived from the network meta-analysis, showing how encorafenib + binimetinib compares to other therapies based on specific safety outcomes.

EB Encorafenib + Binimetinib (EB) DT Dabrafenib + Trametinib (DT) EB->DT Comparable safety to VC Vemurafenib + this compound (VC) EB->VC Fewer SAEs & discontinuations vs. AVC Atezolizumab + Vemurafenib + This compound (AVC) EB->AVC Fewer SAEs vs. Safety Favorable Safety Profile EB->Safety Leads to

Detailed Experimental Methodologies

The comparative safety data is derived from advanced statistical analyses of clinical trial results, as direct head-to-head trials are unavailable.

Network Meta-Analysis (NMA)
  • Objective: To estimate the relative efficacy and safety of multiple treatments by combining direct and indirect evidence across different clinical trials [1] [2].
  • Methodology:
    • Systematic Literature Review (SLR): Identified all relevant randomized controlled trials (RCTs) from databases like Medline, Embase, and Cochrane up until November 2020, using pre-specified eligibility criteria [1] [2].
    • Transitivity Assessment: Ensured that the included trials were sufficiently similar in terms of patient populations (e.g., with BRAF V600–mutant unresectable or metastatic melanoma) and trial designs to allow for valid indirect comparisons [1].
    • Statistical Analysis: A Bayesian NMA was conducted. This statistical framework calculates the probability of one treatment being better than another based on the available data, producing odds ratios (ORs) with 95% credible intervals (CrI) [1] [2].
Side-by-Side Analysis of Phase III Trials
  • Objective: To compare the efficacy and safety of different BRAF/MEK inhibitor combinations by aligning data from their respective pivotal phase III registration trials, using a common comparator (vemurafenib monotherapy) as a benchmark [4].
  • Methodology:
    • Trial Selection: Included the COMBI-v (dabrafenib + trametinib vs. vemurafenib), coBRIM (vemurafenib + this compound vs. vemurafenib), and COLUMBUS (encorafenib + binimetinib vs. vemurafenib) trials [4].
    • Data Extraction: Key safety outcomes, such as the incidence and grade of specific adverse events, were extracted from primary publications, regulatory assessment reports, and prescribing information [4].
    • Comparative Synthesis: Safety profiles were compared descriptively, highlighting the differences in the frequency of specific adverse events (e.g., pyrexia, photosensitivity, rash) across the combinations [4].

Key Clinical Implications

  • Informed Decision-Making: The distinct toxicity profiles can guide treatment selection for individual patients. For instance, encorafenib + binimetinib may be preferable for patients at high risk for febrile reactions or severe skin toxicity, while requiring monitoring for visual changes and cardiac function [3] [4] [7].
  • Robustness of Evidence: The findings from the NMA represent the most statistically rigorous comparison available in the absence of direct head-to-head trials, providing a high level of confidence for clinical practice [1] [2].
  • Real-World Validation: Recent real-world studies, such as the BECARE trial, confirm the manageable safety profile of encorafenib + binimetinib in routine clinical practice, with low rates of grade ≥3 adverse events (14.5%) [6].

References

Cobimetinib 5-fluorouracil enhancement TYMS expression

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Experimental Evidence

The core finding from the research is that the MEK inhibitor Cobimetinib enhances the efficacy of 5-FU in colorectal cancer cells by downregulating Thymidylate Synthase (TYMS) [1]. High expression of TYMS is a well-established mechanism of resistance to 5-FU [2] [3] [4].

The table below summarizes the key experimental data supporting this finding:

Experimental Model Treatment Key Findings Related to TYMS & 5-FU Enhancement Citation
HCT116 colorectal cancer cells This compound Downregulated TYMS expression in RNA-seq analysis. [1]
HCT116 colorectal cancer cells This compound + 5-FU This compound decreased TYMS expression, which is responsible for 5-FU resistance, thereby enhancing 5-FU's efficacy. [1]
5-FU resistant HCT116 subline (HCT116/R) N/A Exhibited increased expression of TYMS mRNA and protein, confirming its role in acquired 5-FU resistance. [5]
Various colon cancer cells 5-FU FOXM1 transcription factor regulates TYMS expression. Knock-down of FOXM1 increased sensitivity to 5-FU. [6]

Detailed Experimental Protocols

To help you evaluate and potentially replicate the key findings, here are the methodologies from the cited research:

  • Cell Line and Treatment [1]:

    • Model: HCT116 human colorectal cancer cells.
    • This compound Treatment: Cells were treated with this compound.
    • RNA-seq Analysis: Following treatment, RNA sequencing was performed to identify Differentially Expressed Genes (DEGs). Gene expression in colorectal cancer tissues from public databases was compared to genes altered by this compound treatment.
  • Generation of 5-FU Resistant Cell Subline [5]:

    • Model: 5-FU-sensitive HCT116 parental cells (HCT116/P).
    • Method: A resistant subline (HCT116/R) was established by continuous exposure to increasing concentrations of 5-FU over more than 6 months.
    • Validation: Resistance was confirmed through cell viability assays (MTT), apoptosis analysis (Annexin V/PI staining, PARP cleavage), and migration/invasion assays.
  • FOXM1 and TYMS Correlation Analysis [6]:

    • Clinical Samples: Immunohistochemistry was performed on a commercial colorectal tumour tissue microarray (110 samples).
    • Staining & Scoring: FOXM1 and TYMS expression were stained and scored.
    • Statistical Analysis: A Spearman correlation analysis was conducted to determine the relationship between FOXM1 and TYMS protein levels.

Signaling Pathways and Logical Workflow

The relationship between this compound, key signaling pathways, and TYMS expression can be visualized as two major interconnected mechanisms:

G This compound This compound MEK/ERK Pathway MEK/ERK Pathway This compound->MEK/ERK Pathway Inhibits Transcription Factors (e.g., E2F1) Transcription Factors (e.g., E2F1) MEK/ERK Pathway->Transcription Factors (e.g., E2F1) Regulates TYMS_Expression TYMS_Expression Transcription Factors (e.g., E2F1)->TYMS_Expression Activates 5-FU Efficacy 5-FU Efficacy TYMS_Expression->5-FU Efficacy High levels cause Resistance DNA Damage/5-FU Treatment DNA Damage/5-FU Treatment FOXM1 FOXM1 DNA Damage/5-FU Treatment->FOXM1 Induces (p53-dependent) FOXM1->TYMS_Expression Activates

The experimental workflow that connects these mechanistic insights is outlined below:

G Start Objective: Overcome 5-FU Resistance Step1 1. Establish Model of 5-FU Resistance Start->Step1 Step2 2. Treat with this compound (MEK Inhibitor) Step1->Step2 Sub1_1 Generate 5-FU resistant cell subline (HCT116/R) via chronic exposure Step1->Sub1_1 Sub1_2 Confirm TYMS up-regulation Step1->Sub1_2 Step3 3. Analyze Molecular Changes Step2->Step3 Step4 4. Validate Functional Outcome Step3->Step4 Sub3_1 RNA-seq to identify Differentially Expressed Genes (DEGs) Step3->Sub3_1 Sub3_2 Identify TYMS as a key downregulated gene Step3->Sub3_2 Finding Key Finding: this compound enhances 5-FU sensitivity by downregulating TYMS Step4->Finding Sub4_1 Show synergy in combination therapy Step4->Sub4_1 Sub4_2 Assess reduced cell viability & migration Step4->Sub4_2

Research Implications and Future Directions

The evidence suggests that combining this compound with 5-FU is a rational strategy to overcome a key resistance mechanism in colorectal cancer. The primary data indicates that this approach can re-sensitize cancer cells to 5-FU by targeting TYMS expression at the transcriptional level [1].

For your comparison guides, you may also consider that TYMS expression can be regulated by other pathways. For instance, the HSP90/Src pathway can also increase TYMS expression and confer 5-FU resistance [5], and the transcription factor FOXM1 (itself regulated by E2F1) directly binds to the TYMS promoter and modulates its expression [6]. This indicates that multiple upstream nodes can be targeted to suppress TYMS.

References

Comparative Adverse Event Profiles of MEK Inhibitor-Based Therapies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key adverse events for cobimetinib (in combination with vemurafenib) and other major MEK inhibitors, based on pooled clinical trial and meta-analysis data.

Adverse Event This compound + Vemurafenib [1] [2] [3] Trametinib + Dabrafenib [1] [4] Binimetinib + Encorafenib [1] Selumetinib (Monotherapy) [5] [6]
Any Grade AE Incidence 98% (All-grade); 75% (Grade ≥3) Information missing 98% (All-grade) Information missing
Most Common AEs (Grade 1-2) Diarrhea (52%), Nausea, Photosensitivity, Rash Pyrexia (43%), Fatigue (28%) Diarrhea (34%) Rash, Acneiform dermatitis, Diarrhea, Elevated CPK
Key Severe AEs (Grade ≥3) Rash, Elevated Liver Enzymes (AST/ALT) Pyrexia (6%), Rash (6%), Hypertension (6%) Rash (6%), Hypertension (6%) Elevated CPK, Rhabdomyolysis, Ocular toxicity, Cardiotoxicity
Unique/Significant AEs Photosensitivity (more common with vemurafenib-based regimens) Hemorrhagic events, Constitutional symptoms Information missing Proteinuria, Rhabdomyolysis

Methodologies for Cited Data

The comparative profile is built on data from robust clinical study designs:

  • Meta-Analysis: A 2022 meta-analysis systematically pooled data from 91 eligible records (68 in melanoma) to compare the incidence of treatment-related AEs across the three main BRAF/MEK inhibitor combinations. Outcomes included profiles for all-grade and grade 3+ AEs, with statistical heterogeneity assessed using I² statistics [1].
  • Pooled Analysis of Clinical Trials: A 2020 study pooled individual patient data from the BRIM-2, BRIM-3, and coBRIM phase II/III trials. This analysis specifically identified risk factors for severe rash, using multivariate logistic regression to calculate odds ratios and adjust for trial and treatment arm [3].
  • Phase III Clinical Trial (coBRIM): This was a pivotal, randomized, double-blind, placebo-controlled trial. Patients received vemurafenib with either this compound or a placebo. Safety was a secondary endpoint, assessed via regular clinical exams, lab tests, and specialized surveillance (ophthalmic, cardiac, dermatologic), with AEs graded according to NCI CTCAE v4.0 [2].
  • Retrospective Pharmacovigilance Studies: Recent studies (2025) analyzed data from the FDA Adverse Event Reporting System (FAERS). Disproportionality analysis methods, including the Reporting Odds Ratio (ROR) and Bayesian confidence propagation neural network (BCPNN), were used to detect significant safety signals for selumetinib in a real-world setting [5] [6].

Mechanism of Action and Toxicity

The adverse events associated with MEK inhibitors are largely on-target, resulting from the inhibition of the MAPK signaling pathway in healthy tissues.

The diagram below illustrates the RAF-MEK-ERK signaling pathway and the site of action for MEK inhibitors, which helps explain the mechanism behind many common adverse events.

pathway MAPK Signaling Pathway and MEK Inhibitor Site of Action GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS (GTP-bound) RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Transcription Proliferation, Survival, Differentiation Nucleus->Transcription Gene Expression MEKi MEK Inhibitors (this compound, Trametinib, Binimetinib, Selumetinib) MEKi->MEK Inhibits

This direct pathway inhibition in non-target tissues is responsible for classic MEK inhibitor toxicities [7]:

  • Skin Toxicity: The pathway is critical for skin cell homeostasis; its inhibition causes rash, acneiform dermatitis, and papulopustular eruptions.
  • Ocular Toxicity: MEK inhibition can lead to serous retinopathy and retinal vein occlusion, likely due to fluid accumulation in the subretinal pigment epithelium.
  • Cardiac Toxicity: A reduction in left ventricular ejection fraction (LVEF) can occur, as the pathway is involved in cardiac hypertrophy and stress response.

Key Differentiators and Clinical Management

  • This compound/Vemurafenib vs. Other Combinations: While all BRAF/MEK combinations improve the safety profile over BRAF inhibitor monotherapy (notably reducing cutaneous squamous cell carcinoma), differences remain [8] [7]. Vemurafenib is independently associated with a higher incidence of photosensitivity and skin toxicity; thus, these AEs are more prominent in the this compound/vemurafenib combination than in other pairs [1] [3].
  • Risk Factors: For the this compound/vemurafenib combination, female sex has been identified as a significant independent risk factor for developing severe rash, conferring an approximately two-fold increased risk compared to males [3].
  • Toxicity Management: Most AEs with this compound/vemurafenib occur early in the first treatment cycle and are manageable through proactive monitoring, supportive care, and dose modifications (interruption or reduction) without necessarily requiring permanent discontinuation [2].

References

Cobimetinib PI3K pathway inhibition synergistic effects

Author: Smolecule Technical Support Team. Date: February 2026

Key Synergistic Combinations and Experimental Evidence

The table below summarizes the primary drug combinations involving Cobimetinib and PI3K/AKT/mTOR pathway inhibitors, along with key experimental findings.

Combination Drugs Cancer Models Key Findings on Synergy & Efficacy Proposed Mechanism / Biomarkers
This compound (MEKi) + Pictilisib (PI3Ki) Colorectal Cancer (HCT116, SW480 cells) [1] Strong synergy (CI=0.305-0.515); Induced apoptosis [1]. Synergistic reduction in p-RPS6; Feedback loop disruption [1].
This compound (MEKi) + Pictilisib (PI3Ki) Advanced Solid Tumors (Phase Ib Trial) [2] Limited tolerability/efficacy; confirmed partial response in KRAS-mutant endometrioid adenocarcinoma [2]. Successful MAPK and PI3K pathway blockade confirmed [2].
This compound (MEKi) + Alpelisib (PI3Kαi) Colorectal Cancer Cell Lines [1] Most effective isoform-specific PI3Ki combo, equivalent to pan-PI3Ki [1]. PI3Kα isoform-specific inhibition.
This compound (MEKi) + Apitolisib (PI3K/mTORi) Endometrial Carcinoma Cell Lines [3] Synergy or additivity in 11 of 13 cell lines tested [3]. Co-existing KRAS and PI3K pathway mutations; feedback loop regulation [3].
Palbociclib (CDK4/6i) + Alpelisib (PI3Kαi) HPV-negative HNSCC [4] Strong synergy, superior to Palbociclib + Cetuximab/Cisplatin, especially in PIK3CA-altered models [4]. Co-targeting cell cycle and PI3K pathway; attenuation of RRM2-dependent EMT [4].

Detailed Experimental Protocols from Key Studies

Here is a detailed look at the methodologies used in two pivotal studies to evaluate these drug combinations.

  • Study 1: Combination in Colorectal Cancer Cell Lines [1]

    • Cell Lines & Culture: Used a panel of 47 human colorectal cancer cell lines (e.g., HCT116, SW480), cultured under standard conditions.
    • Drug Treatment: Cells were treated with This compound (MEK inhibitor) and Pictilisib (pan-class I PI3K inhibitor), both alone and in combination, using a range of concentrations.
    • Synergy Assessment: The Combination Index (CI) method was used to quantify drug interactions. CI < 1 indicates synergy, CI = 1 additivity, and CI > 1 antagonism. Calculations were performed with CompuSyn software.
    • Cell Viability & Apoptosis: Cell viability was measured using acid phosphatase or MTT assays. Apoptosis was assessed by measuring caspase activation (e.g., caspase-3/7 activity) and protein markers via western blotting.
    • Proteomic & Pathway Analysis: Protein expression and phosphorylation (e.g., p-ERK, p-AKT, p-RPS6) were analyzed by Reverse Phase Protein Array (RPPA) and western blot to track signaling pathway changes.
  • Study 2: High-Throughput Screening in Head and Neck Cancer [4]

    • Screening Platform: A high-throughput combination drug screening was conducted with a library of 162 FDA-approved and investigational agents, tested in a matrix format with Palbociclib.
    • Cell Viability Assay: HPV-negative HNSCC cell lines were treated with drug combinations for 72 hours. Cell viability was measured using a Cell Counting Kit-8 (CCK-8) assay.
    • Synergy Modeling: Drug interactions were analyzed using both the Bliss independence model and the ExcessHSA score to identify synergistic pairs.
    • In Vivo Validation: The most promising combination (Palbociclib + Alpelisib) was further tested in patient-derived xenograft (PDX) models with defined genetic backgrounds (e.g., PIK3CA amplification) to confirm efficacy.

Visualizing Signaling Pathways and Experimental Workflow

The following diagrams illustrate the core concepts of the combination therapy strategy and the experimental process used to validate it.

RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK This compound ERK->PI3K Crosstalk/ Feedback CellProcess Cell Growth, Proliferation, Survival ERK->CellProcess AKT AKT PI3K->AKT e.g., Pictilisib mTOR mTOR AKT->mTOR mTOR->CellProcess

Start Select Cancer Model Culture Culture Cell Lines Start->Culture Treat Drug Treatment (Single vs. Combination) Culture->Treat Assay Viability/Phenotype Assay (CCK-8, MTT, Caspase) Treat->Assay Analyze Analyze Synergy (CI, Bliss Model) Assay->Analyze Biomarker Mechanistic Biomarker Analysis (Western Blot, RPPA) Analyze->Biomarker Validate In Vivo Validation (PDX Models) Biomarker->Validate

Interpretation of Key Findings and Clinical Implications

  • Overcoming Feedback Loops: A key rationale for this combination is to block compensatory feedback activation. For instance, in endometrial cancer, PI3K inhibition can activate the MEK/MAPK pathway as a feedback mechanism, and vice versa. Simultaneously blocking both pathways prevents this escape route [3].
  • Mutation-Driven Efficacy: The presence of specific mutations can influence the combination's success. KRAS mutations, common in colorectal and endometrial cancers, are associated with increased sensitivity to MEK and PI3K/MEK combination therapy [3] [1].
  • Importance of Isoform Selectivity: Using PI3Kα-specific inhibitors (like Alpelisib or Serabelisib) can be as effective as pan-PI3K inhibitors in combinations and may offer a better toxicity profile by sparing other isoforms crucial for immune cell function [1] [5].
  • Clinical Translation Challenges: While preclinical data is strong, a Phase Ib clinical trial noted that the this compound and Pictilisib combination had limited tolerability in patients with advanced solid tumors, despite evidence of pathway inhibition and some clinical responses [2]. This highlights the challenge of translating potent preclinical synergy into a safe and effective human regimen.

References

Cobimetinib vemurafenib combination BRAF inhibitor resistance

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Outcomes at a Glance

Study Population / Context Key Efficacy Metrics Findings

| BRAF Inhibitor-Naive Melanoma (Phase 1b Trial) [1] | Confirmed Objective Response Rate (ORR) Median Progression-Free Survival (PFS) | 87% ORR (55 of 63 patients) 13.7 months PFS | | Vemurafenib-Progressed Melanoma (Phase 1b Trial) [1] | Confirmed Objective Response Rate (ORR) Median Progression-Free Survival (PFS) | 15% ORR (10 of 66 patients) 2.8 months PFS | | Real-World Durable Response (Melanoma) [2] | Durable Response Rate (CR or PR ≥12 months) | 29.3% (12 of 41 patients) | | Various Advanced Solid Tumors (TAPUR Study) [3] | Disease Control Rate (DCR) Objective Response (OR) Rate | 68% DCR 57% OR Rate (in evaluable patients, mostly BRAF V600E) |

Mechanism of Action and Resistance

The combination works by concurrently inhibiting two key proteins in the MAPK signaling pathway, which is hyperactive in BRAF-mutant cancers.

braf_mek_pathway Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Cell Proliferation\n& Survival Cell Proliferation & Survival ERK->Cell Proliferation\n& Survival Promotes Vemurafenib (BRAFi) Vemurafenib (BRAFi) Vemurafenib (BRAFi)->RAF Inhibits Cobimetinib (MEKi) This compound (MEKi) This compound (MEKi)->MEK Inhibits

  • Mechanism of Action: In BRAF V600-mutant cells, the BRAF protein is constitutively active, leading to continuous signaling through the MAPK pathway (RAF → MEK → ERK), driving uncontrolled cell growth and survival [4]. Vemurafenib directly inhibits the mutant BRAF V600 protein, while this compound inhibits MEK, the immediate downstream effector. This dual blockade results in more profound and sustained suppression of the MAPK pathway than either drug alone [5] [6].

  • Mechanisms of Acquired Resistance: Despite initial effectiveness, most patients develop resistance within 6-7 months on a BRAF inhibitor alone and about two years on the combination [4] [7]. Key resistance mechanisms include:

    • Reactivation of the MAPK pathway through secondary mutations (e.g., in NRAS or MEK) or amplifications of the BRAF gene [5] [4].
    • Activation of alternative pathways, such as the PI3K/AKT pathway, which provides a parallel survival signal for cancer cells [4].
    • Enhanced Mitochondrial Function where resistant cells can adapt by increasing oxidative phosphorylation, making them metabolically distinct [7].

Experimental Insights into Overcoming Resistance

Research is focused on strategies to target non-MAPK pathway vulnerabilities in resistant cells.

  • Targeting Mitochondrial Metabolism: A 2025 preclinical study demonstrated that the drug disulfiram, when complexed with copper, can induce severe mitochondrial dysfunction and oxidative stress in BRAF inhibitor-resistant melanoma cells [7]. The combination of disulfiram and vemurafenib showed a remarkably additive effect in inhibiting the growth of these resistant cells, both in vitro and in vivo, suggesting a promising strategy to overcome resistance [7]. The experimental workflow for this approach is summarized below.

resistance_study cluster_1 Key Experiments Start Establish BRAFi-Resistant Melanoma Cell Lines A1 In Vitro Treatment: Vem, DSF, Vem+DSF Start->A1 A2 In Vivo Treatment: Nude Mouse Xenograft Model Start->A2 B Observe Additive Inhibitory Effect A1->B A2->B C1 Mechanism Investigation B->C1 M1 Cell Viability & Colony Formation Assays C1->M1 M2 Transmission Electron Microscopy (Mitochondria) C1->M2 M3 Mitochondrial Respiration (Seahorse Analyzer) C1->M3 M4 Oxidative Stress (Flow Cytometry/Confocal) C1->M4 M5 RNA Sequencing & Immunoblotting C1->M5

  • Protocol for Key Experiments: The phase 1b trial (BRIM7) assessed tumor biopsies from patients [5] [6]:
    • Tissue Collection: Samples were taken at baseline, on-treatment (Cycle 1, Day 15), and at disease progression.
    • Pathway Modulation Analysis: Immunohistochemistry (IHC) and reverse-phase protein array (RPPA) were used to measure phosphorylation levels of key pathway markers like pERK and pS6.
    • Transcriptional Profiling: Changes in gene expression were measured using NanoString technology.

Overall Comparison and Future Directions

  • Efficacy: The this compound and vemurafenib combination is highly effective in BRAF inhibitor-naive melanoma and shows activity in other BRAF V600E-mutant solid tumors [1] [3]. Its efficacy is limited in patients who have already progressed on a prior BRAF inhibitor [1].
  • Role in Management: This combination represents a standard

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

531.06306 Da

Monoisotopic Mass

531.06306 Da

Heavy Atom Count

30

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ER29L26N1X

Drug Indication

Cobimetinib is indicated in combination with [vemurafenib] for the treatment of unresectable or metastatic melanoma with a BRAF V600E or V600K mutation. As a single agent, cobimetinib is also indicated for the treatment of adult patients with histiocytic neoplasms.
Cotellic is indicated for use in combination with vemurafenib for the treatment of adult patients with unresectable or metastatic melanoma with a BRAF V600 mutation.
Treatment of all conditions included in the category of malignant neoplasms (except haematopoietic and lymphoid tissue) with Ras, Raf or MEK pathway activation

Livertox Summary

Cobimetinib is a tyrosine kinase receptor inhibitor that is used in combination with vemurafenib as therapy for selected forms of advanced malignant melanoma. The combination of cobimetinib and vemurafenib is commonly associated with serum enzyme elevations during therapy and to rare instances of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors; MEK Inhibitors
Antineoplastic Agents

Mechanism of Action

Cobimetinib is a reversible inhibitor of mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase 1 (MEK1) and MEK2. MEK proteins are upstream regulators of the extracellular signal-related kinase (ERK) pathway, which promotes cellular proliferation. BRAF V600E and K mutations result in constitutive activation of the BRAF pathway which includes MEK1 and MEK2. In mice implanted with tumor cell lines expressing BRAF V600E, cobimetinib inhibited tumor cell growth. Cobimetinib and vemurafenib target two different kinases in the RAS/RAF/MEK/ERK pathway. Compared to either drug alone, coadministration of cobimetinib and vemurafenib resulted in increased apoptosis in vitro and reduced tumor growth in mouse implantation models of tumor cell lines harboring BRAF V600E mutations. Cobimetinib also prevented vemurafenib-mediated growth enhancement of a wild-type BRAF tumor cell line in an in vivo mouse implantation model.

Absorption Distribution and Excretion

Following oral dosing of 60 mg once daily in cancer patients, the median time to achieve peak plasma levels (Tmax) was 2.4 (range:1–24) hours, geometric mean steady-state AUC0-24h was 4340 ng∙h/mL (61% CV) and Cmax was 273 ng/mL (60% CV). The absolute bioavailability of COTELLIC was 46% (90% CI: 40%, 53%) in healthy subjects. A high‐fat meal (comprised of approximately 150 calories from protein, 250 calories from carbohydrate, and 500–600 calories from fat) had no effect on cobimetinib AUC and Cmax after a single 20 mg COTELLIC was administered to healthy subjects.
Following oral administration of a single 20 mg radiolabeled cobimetinib dose, 76% of the dose was recovered in the feces (with 6.6% as unchanged drug) and 17.8% of the dose was recovered in the urine (with 1.6% as unchanged drug).
The estimated apparent volume of distribution was 806 L in cancer patients based on a population PK analysis.
Following oral administration of COTELLIC 60 mg once daily in cancer patients, the mean apparent clearance (CL/F) was 13.8 L/h (61% CV).

Metabolism Metabolites

Cobimetinib is mainly metabolized via CYP3A oxidation and UGT2B7 glucuronidation with no major metabolites formed.

Wikipedia

Cobimetinib

Biological Half Life

Following oral administration of COTELLIC 60 mg once daily in cancer patients, the mean elimination half-life (t1/2) was 44 (range: 23–70) hours.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1: Krens S, van der Meulen E, Jansman FGA, Burger DM, van Erp NP. Quantification of cobimetinib, cabozantinib, dabrafenib, niraparib, olaparib, vemurafenib, regorafenib and its metabolite regorafenib M2 in human plasma by UPLC-MS/MS. Biomed Chromatogr. 2019 Nov 22:e4758. doi: 10.1002/bmc.4758. [Epub ahead of print] PubMed PMID: 31758580.
2: Asfuroglu M, Asfuroğlu Y. A novel side effect of mitogen-activated protein kinase inhibitor cobimetinib: Acute corneal decompensation. Indian J Ophthalmol. 2019 Dec;67(12):2073-2075. doi: 10.4103/ijo.IJO_2025_18. PubMed PMID: 31755464.
3: Poduje S, Marić Brozić J, Prkačin I, Delaš Aždajić M, Goren A. Vemurafenib and cobimetinib - induced toxic epidermal necrolysis in a patient with metastatic melanoma. Dermatol Ther. 2019 Nov 21. doi: 10.1111/dth.13174. [Epub ahead of print] PubMed PMID: 31750971.
4: Ribas A, Daud A, Pavlick AC, Gonzalez R, Lewis KD, Hamid O, Gajewski TF, Puzanov I, Wongchenko M, Rooney I, Hsu JJ, Yan Y, Park E, McArthur GA. Extended 5-Year Follow-up Results of a Phase Ib Study (BRIM7) of Vemurafenib and Cobimetinib in BRAF-Mutant Melanoma. Clin Cancer Res. 2019 Nov 15. doi: 10.1158/1078-0432.CCR-18-4180. [Epub ahead of print] PubMed PMID: 31732523.
5: Moyon Q, Boussouar S, Maksud P, Emile JF, Charlotte F, Aladjidi N, Prévot G, Donadieu J, Amoura Z, Grenier P, Haroche J, Aubart FC. Lung Involvement in Destombes-Rosai-Dorfman Disease: Clinical and Radiological Features and Response to the MEK Inhibitor Cobimetinib. Chest. 2019 Oct 24. pii: S0012-3692(19)34099-1. doi: 10.1016/j.chest.2019.09.036. [Epub ahead of print] PubMed PMID: 31669429.
6: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548657/ PubMed PMID: 31643968.
7: King AC, Diamond EL, Orozco JS, Morse HR, Ouyang LL, Schöder H, Rampal RK. Cobimetinib-induced "dropped head syndrome" and subsequent disease management in an Erdheim-Chester patient. Clin Case Rep. 2019 Sep 10;7(10):1989-1993. doi: 10.1002/ccr3.2297. eCollection 2019 Oct. PubMed PMID: 31624624; PubMed Central PMCID: PMC6787838.
8: Sorich MJ, Rowland A, Hopkins AM. Validation of dabrafenib-trametinib prognostic groups in patients treated with vemurafenib and cobimetinib for advanced BRAF-mutated melanoma. Melanoma Res. 2019 Aug 14. doi: 10.1097/CMR.0000000000000634. [Epub ahead of print] PubMed PMID: 31425480.
9: Lewis KD, Larkin J, Ribas A, Flaherty KT, McArthur GA, Ascierto PA, Dréno B, Yan Y, Wongchenko M, McKenna E, Zhu Q, Mun Y, Hauschild A. Impact of depth of response on survival in patients treated with cobimetinib ± vemurafenib: pooled analysis of BRIM-2, BRIM-3, BRIM-7 and coBRIM. Br J Cancer. 2019 Oct;121(7):522-528. doi: 10.1038/s41416-019-0546-y. Epub 2019 Aug 16. PubMed PMID: 31417188.
10: Razanamahery J, Malakhia A, Guillon B, Humbert S, Magy-Bertrand N. Multiple arterial thrombosis and pericarditis revealing histiocytosis successfully treated with MEK-inhibitor cobimetinib. Clin Exp Rheumatol. 2019 Jul 22. [Epub ahead of print] PubMed PMID: 31376269.
11: Pfeifle I, Bohnekamp J, Volkhardt A, Kirsten H, Rohwedder A, Thum A, Magin TM, Kunz M. MEK inhibitor cobimetinib rescues a dRaf mutant lethal phenotype in Drosophila melanogaster. Exp Dermatol. 2019 Sep;28(9):1079-1082. doi: 10.1111/exd.14010. Epub 2019 Aug 19. PubMed PMID: 31338879.
12: Iafolla MA, Ramsay J, Wismer J, McWhirter E. Cobimetinib- and vemurafenib-induced granulomatous dermatitis and erythema induratum: A case report. SAGE Open Med Case Rep. 2019 May 16;7:2050313X19847358. doi: 10.1177/2050313X19847358. eCollection 2019. PubMed PMID: 31205706; PubMed Central PMCID: PMC6537058.
13: Lewis K, Hauschild A, Larkin J, Ribas A, Flaherty KT, McArthur GA, Dréno B, McKenna E, Zhu Q, Mun Y, Ascierto PA. Effect of concomitant dosing with acid-reducing agents and vemurafenib dose on survival in patients with BRAF(V600) mutation-positive metastatic melanoma treated with vemurafenib ± cobimetinib. Eur J Cancer. 2019 Jul;116:45-55. doi: 10.1016/j.ejca.2019.05.002. Epub 2019 Jun 4. PubMed PMID: 31173962.
14: Sullivan RJ, Hamid O, Gonzalez R, Infante JR, Patel MR, Hodi FS, Lewis KD, Tawbi HA, Hernandez G, Wongchenko MJ, Chang Y, Roberts L, Ballinger M, Yan Y, Cha E, Hwu P. Atezolizumab plus cobimetinib and vemurafenib in BRAF-mutated melanoma patients. Nat Med. 2019 Jun;25(6):929-935. doi: 10.1038/s41591-019-0474-7. Epub 2019 Jun 6. PubMed PMID: 31171876.
15: Diamantopoulos PT, Lakiotaki E, Kyriakakis G, Gogas H. New primary melanoma in a patient under triple therapy with vemurafenib, cobimetinib, and atezolizumab for metastatic melanoma. Melanoma Res. 2019 May 30. doi: 10.1097/CMR.0000000000000627. [Epub ahead of print] PubMed PMID: 31157737.
16: Han L, Zhang Q, Dail M, Shi C, Cavazos A, Ruvolo VR, Zhao Y, Kim E, Rahmani M, Mak DH, Jin SS, Chen J, Phillips DC, Bottecelli Koller P, Jacamo R, Burks JK, DiNardo C, Daver N, Jabbour E, Wang J, Kantarjian HM, Andreeff M, Grant S, Leverson JD, Sampath D, Konopleva M. Concomitant targeting of BCL2 with venetoclax and MAPK signaling with cobimetinib in acute myeloid leukemia models. Haematologica. 2019 May 23. pii: haematol.2018.205534. doi: 10.3324/haematol.2018.205534. [Epub ahead of print] PubMed PMID: 31123034.
17: Shapiro GI, LoRusso P, Kwak E, Pandya S, Rudin CM, Kurkjian C, Cleary JM, Pilat MJ, Jones S, de Crespigny A, Fredrickson J, Musib L, Yan Y, Wongchenko M, Hsieh HJ, Gates MR, Chan IT, Bendell J. Phase Ib study of the MEK inhibitor cobimetinib (GDC-0973) in combination with the PI3K inhibitor pictilisib (GDC-0941) in patients with advanced solid tumors. Invest New Drugs. 2019 Apr 24. doi: 10.1007/s10637-019-00776-6. [Epub ahead of print] PubMed PMID: 31020608.
18: Eng C, Kim TW, Bendell J, Argilés G, Tebbutt NC, Di Bartolomeo M, Falcone A, Fakih M, Kozloff M, Segal NH, Sobrero A, Yan Y, Chang I, Uyei A, Roberts L, Ciardiello F; IMblaze370 Investigators. Atezolizumab with or without cobimetinib versus regorafenib in previously treated metastatic colorectal cancer (IMblaze370): a multicentre, open-label, phase 3, randomised, controlled trial. Lancet Oncol. 2019 Jun;20(6):849-861. doi: 10.1016/S1470-2045(19)30027-0. Epub 2019 Apr 16. Erratum in: Lancet Oncol. 2019 Jun;20(6):e293. PubMed PMID: 31003911.
19: Hellmann MD, Kim TW, Lee CB, Goh BC, Miller WH, Oh DY, Jamal R, Chee CE, Chow LQM, Gainor JF, Desai J, Solomon BJ, Das Thakur M, Pitcher B, Foster P, Hernandez G, Wongchenko MJ, Cha E, Bang YJ, Siu LL, Bendell J. Phase Ib study of atezolizumab combined with cobimetinib in patients with solid tumors. Ann Oncol. 2019 Jul 1;30(7):1134-1142. doi: 10.1093/annonc/mdz113. PubMed PMID: 30918950.
20: Engel S, Luessi F, Henning B, Bittner S, Loquai C, Zipp F. Vemurafenib and cobimetinib combination therapy for BRAFV600E-mutated melanoma favors posterior reversible encephalopathy syndrome. Ann Oncol. 2019 Mar 26. pii: mdz114. doi: 10.1093/annonc/mdz114. [Epub ahead of print] PubMed PMID: 30911762.

Explore Compound Types